H-D-Tyr(tBu)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIFNXFAFKRKT-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428589 | |
| Record name | O-tert-Butyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186698-58-8 | |
| Record name | O-tert-Butyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186698-58-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to H-D-Tyr(tBu)-OH: Properties, Structure, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Tyr(tBu)-OH, chemically known as O-(tert-Butyl)-D-tyrosine, is a synthetically modified amino acid derivative that plays a crucial role in modern peptide-based drug discovery and development. As a protected form of D-tyrosine, it offers unique advantages in the synthesis of peptides with enhanced therapeutic properties. The incorporation of D-amino acids, such as this compound, is a key strategy to improve peptide stability against enzymatic degradation, thereby increasing their in vivo half-life and bioavailability.[1][2][3][4][5]
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. It includes detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent analysis, as well as a discussion of the biological significance of incorporating D-tyrosine into therapeutic peptides, particularly in the context of cell signaling pathways.
Core Chemical Properties and Structure
This compound is characterized by the presence of a tert-butyl (tBu) group protecting the phenolic hydroxyl group of the D-tyrosine side chain. This protection is essential during peptide synthesis to prevent unwanted side reactions.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 238-243 °C (lit.) |
| Density | 1.124 g/cm³ (Predicted) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C |
Chemical Structure
The structure of this compound features a chiral center at the alpha-carbon, characteristic of amino acids, and the bulky tert-butyl ether on the phenol ring.
Caption: Chemical structure of O-(tert-Butyl)-D-tyrosine (this compound).
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in SPPS, a cornerstone technique for the chemical synthesis of peptides. The tert-butyl protecting group on the side chain is stable to the conditions used for the removal of the temporary Nα-protecting group (either Boc or Fmoc) but is readily cleaved during the final acidolytic cleavage of the peptide from the resin.
General Boc-SPPS Workflow for Incorporation of this compound
The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of an amino acid like this compound.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and the subsequent analysis of the synthesized peptide.
Protocol 1: Boc-SPPS Coupling of Boc-D-Tyr(tBu)-OH
This protocol outlines the manual steps for coupling Boc-D-Tyr(tBu)-OH to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Tyr(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)
-
Neutralization solution: DIEA in DCM (e.g., 10% v/v)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add the TFA/DCM solution to the resin and agitate for 30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3 x).
-
-
Neutralization:
-
Add the DIEA/DCM solution and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DCM (3 x) followed by DMF (3 x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Tyr(tBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x) and DCM (3 x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tert-butyl side-chain protecting group.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., "Reagent K"): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Caution: Handle TFA and scavengers in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Methodology:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the pre-chilled cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and then dry it under vacuum.
Protocol 3: HPLC Analysis for Peptide Purity
This protocol outlines the general steps for analyzing the purity of the synthesized peptide using reverse-phase HPLC (RP-HPLC).[6]
Materials:
-
Crude or purified peptide
-
HPLC-grade water, acetonitrile (ACN), and TFA
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water/ACN mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[6]
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point and can be optimized.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.
Protocol 4: Mass Spectrometry for Molecular Weight Confirmation
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the synthesized peptide.[6]
Materials:
-
Peptide sample (from HPLC analysis or prepared separately)
-
LC-MS grade water, acetonitrile, and formic acid
Methodology:
-
Sample Preparation: Dilute the peptide sample in a solvent compatible with electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid, to a low micromolar concentration.
-
LC-MS Conditions:
-
Use a C18 column with a gradient similar to the analytical HPLC but with a formic acid modifier instead of TFA to improve ionization efficiency.
-
The mass spectrometer is operated in positive ion mode.
-
-
Data Acquisition:
-
Perform a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Optionally, perform tandem MS (MS/MS) by selecting the precursor ion of the target peptide and subjecting it to fragmentation to confirm the amino acid sequence.
-
-
Data Analysis: The molecular weight of the peptide is calculated from the m/z values obtained in the MS1 scan. This should match the theoretical molecular weight of the desired peptide sequence.
Relevance in Drug Development and Signaling Pathways
The incorporation of D-amino acids like this compound is a powerful strategy in drug development to create peptides with improved pharmacokinetic profiles.[1][2][3] Peptides containing D-amino acids are more resistant to degradation by proteases, which primarily recognize L-amino acids.[1][2] This increased stability can lead to a longer circulating half-life and enhanced bioavailability.
Tyrosine residues are fundamentally important in cellular signaling, particularly in pathways mediated by Receptor Tyrosine Kinases (RTKs).[7][8][9][10] RTKs are cell surface receptors that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues in their intracellular domains.[7][9] These phosphorylated tyrosines then serve as docking sites for downstream signaling proteins, initiating cascades that regulate cell proliferation, differentiation, and survival.[7][8][9]
Peptides designed to interact with these pathways, for example, as inhibitors or modulators of RTK activity, can benefit from the inclusion of D-tyrosine. While the specific biological activity will depend on the entire peptide sequence and its three-dimensional structure, the presence of a D-amino acid can alter the peptide's conformation, potentially leading to modified binding affinity and selectivity for its target.[2]
Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway
The following diagram illustrates a simplified RTK signaling cascade, highlighting the central role of tyrosine phosphorylation.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
This compound is an indispensable building block in the synthesis of advanced therapeutic peptides. Its protected side chain ensures the integrity of the tyrosine residue during SPPS, while its D-configuration offers a strategic advantage for enhancing the stability and bioavailability of the final peptide product. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for researchers and scientists working at the forefront of peptide-based drug discovery. The ability to incorporate such modified amino acids allows for the rational design of peptides that can effectively modulate critical biological pathways, such as those governed by receptor tyrosine kinases, opening new avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 8. What is the mechanism of RTK signaling? | AAT Bioquest [aatbio.com]
- 9. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 10. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
Technical Guide: H-D-Tyr(tBu)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on O-tert-Butyl-D-tyrosine (H-D-Tyr(tBu)-OH), a crucial protected amino acid for solid-phase peptide synthesis (SPPS). It covers the core physicochemical properties and detailed experimental protocols for its application in constructing peptide chains.
Core Physicochemical Data
This compound is a derivative of the amino acid D-tyrosine where the hydroxyl group of the side chain is protected by a tert-butyl group. This protection is vital to prevent unwanted side reactions during the peptide synthesis process.
| Property | Value | References |
| CAS Number | 186698-58-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₉NO₃ | [1][2] |
| Molecular Weight | 237.3 g/mol | [1][2] |
| Synonyms | O-tert-Butyl-D-tyrosine | [1] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in the Fluorenylmethyloxycarbonyl (Fmoc) based strategy of SPPS. The tert-butyl (tBu) side-chain protecting group is stable under the basic conditions required for the removal of the temporary N-terminal Fmoc group but is readily cleaved during the final step of peptide cleavage from the resin using strong acids like trifluoroacetic acid (TFA).
Below is a generalized experimental workflow for the incorporation of this compound into a growing peptide chain using manual Fmoc-SPPS.
References
An In-depth Technical Guide on the Role of the tert-Butyl Protecting Group in Tyrosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Tyrosine and the Imperative for Protection
Tyrosine, a pivotal amino acid, is integral to a vast array of biological processes due to its unique phenolic side chain. This functional group is a primary site for post-translational modifications, most notably phosphorylation by tyrosine kinases, which initiates and propagates numerous signaling cascades essential for cellular growth, differentiation, and metabolism.[1][2] In the realm of synthetic peptide chemistry and drug development, the precise replication and manipulation of peptide sequences containing tyrosine are paramount.
However, the nucleophilic nature of the tyrosine hydroxyl group presents a significant challenge during chemical peptide synthesis.[3][4] If left unprotected, this reactive group can lead to undesirable side reactions, primarily O-acylation, resulting in the formation of branched peptide impurities and a subsequent reduction in the yield of the target peptide.[5][6] To circumvent these issues and ensure the fidelity of peptide chain elongation, the temporary masking of the tyrosine side chain with a protecting group is an indispensable strategy.[3]
The tert-butyl (tBu) group has emerged as a cornerstone for the protection of the tyrosine hydroxyl moiety, particularly within the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[3][7] Its widespread use is attributed to its unique stability profile: it is robust under the basic conditions required for the removal of the Nα-Fmoc group, yet readily cleavable under the acidic conditions of the final peptide cleavage from the solid support.[3] This guide provides a comprehensive technical overview of the role and application of the tert-butyl protecting group in tyrosine derivatives.
The tert-Butyl Group: A Guardian of Tyrosine's Integrity
The primary function of the tert-butyl group is to render the tyrosine side-chain hydroxyl group chemically inert during peptide synthesis, thereby preventing a range of deleterious side reactions.[7] This is achieved by forming a tert-butyl ether linkage with the phenolic oxygen.[7]
Prevention of O-Acylation
During the coupling step of peptide synthesis, the incoming amino acid is activated at its carboxyl group. An unprotected tyrosine hydroxyl group can act as a nucleophile and attack this activated carboxyl group, leading to the formation of an ester bond and a branched peptide. The bulky tert-butyl group sterically hinders and electronically deactivates the hydroxyl group, effectively preventing this O-acylation and ensuring the linear elongation of the peptide chain.[7]
Prevention of Alkylation
During the acidic cleavage of other protecting groups, reactive carbocations are generated. The electron-rich aromatic ring of tyrosine is susceptible to electrophilic attack by these carbocations, which can lead to undesired alkylation. The tert-butyl ether linkage offers a degree of protection against this by being stable under the mildly acidic conditions used for the removal of some other protecting groups.[7]
Orthogonality in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, relying on the principle of orthogonality, where one type of protecting group can be removed without affecting another.[3] The tert-butyl group is an ideal side-chain protecting group in this strategy because it is completely stable to the basic conditions (e.g., piperidine in DMF) used to remove the Nα-Fmoc group in each cycle of peptide elongation.[3] Conversely, the tBu group is labile to the strong acidic conditions (typically trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups.[8]
Quantitative Data Summary
The following tables summarize key physicochemical properties and comparative data for commonly used tert-butyl protected tyrosine derivatives.
Physicochemical Properties
| Property | Fmoc-Tyr(tBu)-OH | Boc-Tyr(tBu)-OH |
| Molecular Formula | C₂₈H₂₉NO₅[8][9] | C₁₈H₂₇NO₅[10] |
| Molecular Weight | 459.5 g/mol [8][9] | 337.41 g/mol [10] |
| Appearance | White to off-white solid/powder[8][11] | White to off-white powder or crystalline solid[10] |
| Melting Point | 150-156 °C[11] | 113-118 °C[10] |
| Solubility | Soluble in DMF, DMSO, Ethyl Acetate, Methanol. Insoluble in water and petroleum ether.[11][12] | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water.[10] |
| Optical Rotation [α]20/D | -27.6° (c=0.5-2.0 mg/ml in DMF)[11] | -15.0 ± 1.0° (c = 1% in DMF)[10] |
| CAS Number | 71989-38-3[8] | Not explicitly found in search results |
Stability and Cleavage Conditions
| Protecting Group | Lability | Typical Cleavage Conditions | Stability |
| Nα-Fmoc | Base-labile[8] | 20% piperidine in DMF[3] | Stable to acid. |
| Side-chain tBu | Acid-labile[8] | >90% Trifluoroacetic acid (TFA)[13] | Stable to base (e.g., piperidine).[3] |
Impact of Scavengers on Side-Product Formation During TFA Cleavage
During the final TFA-mediated cleavage, the released tert-butyl cation can cause side reactions, such as the alkylation of sensitive residues like tyrosine.[14][15] Scavengers are added to the cleavage cocktail to trap these reactive carbocations.[15]
| Cleavage Cocktail Composition (TFA/Scavenger System) | Desired Peptide (%) (Illustrative) | Side Product (%) (Illustrative) | Notes |
| 95% TFA / 5% H₂O | Lower | Higher | Water acts as a scavenger but may not be sufficient for complex peptides. |
| 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) | Higher | Lower | TIS is a very effective scavenger for tert-butyl cations.[15] |
| Reagent K (TFA/Thioanisole/H₂O/Phenol/EDT) | Highest | Lowest | A robust cocktail for peptides with multiple sensitive residues. Phenol is particularly effective in preventing tyrosine alkylation.[15] |
Note: The exact percentages of desired product and side products are highly dependent on the peptide sequence, resin, and specific reaction conditions. The data above is illustrative of the general trend.
Experimental Protocols
Synthesis of Fmoc-Tyr(tBu)-OH
This protocol describes the direct Fmocylation of O-tert-butyl-L-tyrosine.[16]
-
Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture, such as aqueous dioxane or a mixture of acetone and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (approximately 2.0-3.0 equivalents) to the solution and stir until the starting material is fully dissolved and the pH is adjusted to 8-9.
-
Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., 1M HCl). A white precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the product under vacuum to yield the crude Fmoc-Tyr(tBu)-OH. Further purification can be achieved by recrystallization.
Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-Tyr(tBu)-OH
This protocol outlines a single iterative cycle for adding a Fmoc-Tyr(tBu)-OH residue to a growing peptide chain on a solid support.[8][17]
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[8]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[8]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HOBt or DIC/Oxyma in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[8]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. If the test is positive, the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Final Cleavage and Deprotection
This protocol describes the simultaneous cleavage of the peptide from the resin and removal of the tert-butyl side-chain protecting group.[8][15]
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 3 hours.[18]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[15]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[8][15]
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.[19]
-
-
Peptide Precipitation:
-
Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[8]
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.
-
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Rationale for using tert-butyl protection for tyrosine.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling.
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
Solubility Profile of H-D-Tyr(tBu)-OH in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of H-D-Tyr(tBu)-OH (O-tert-Butyl-D-tyrosine), a critical protected amino acid utilized in peptide synthesis. Understanding the solubility of this compound is paramount for its effective handling, storage, and application in synthetic workflows, particularly in the development of peptide-based therapeutics. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.
Core Concepts in Solubility for Peptide Synthesis
The solubility of protected amino acids like this compound is a crucial factor in solid-phase and solution-phase peptide synthesis. Poor solubility can lead to challenges in reagent dissolution, incomplete reactions, and difficulties in purification, ultimately impacting the yield and purity of the final peptide. The choice of solvent can significantly influence reaction kinetics and the conformational state of the growing peptide chain.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, qualitative information and data for structurally similar compounds provide valuable insights into its solubility profile. The tert-butyl protecting group on the phenolic hydroxyl of the tyrosine side chain increases the lipophilicity of the molecule compared to its unprotected counterpart.
Qualitative Solubility of this compound and its L-isomer:
Multiple sources indicate that this compound and its L-isomer, H-L-Tyr(tBu)-OH, are soluble in a range of common organic solvents.[1][2] These include:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
One source also notes the L-isomer as being soluble in water and organic solvents.[2]
Quantitative Solubility of N-Protected Tyr(tBu)-OH Analogues:
For context, the following table summarizes the experimentally determined solubility of closely related N-protected Tyr(tBu)-OH derivatives. The presence of the bulky, non-polar Fmoc or Boc protecting groups on the alpha-amino group further influences solubility, generally enhancing it in organic solvents. The data for these analogues can serve as a useful proxy for estimating the solubility of this compound.
| Compound | Solvent | Solubility | Reference |
| Fmoc-L-Tyr(tBu)-OH | Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | [3] |
| Ethanol | 0.1 - 1 mg/mL (Slightly soluble) | [3] | |
| Fmoc-D-Tyr(tBu)-OH | Dimethyl Sulfoxide (DMSO) | 50 mg/mL | |
| Boc-L-Tyr-OtBu | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [4] |
Note: The solubilities of the D- and L-enantiomers of a chiral compound are identical in an achiral solvent.
Experimental Protocol: Determination of this compound Solubility via HPLC
The following is a representative protocol for the quantitative determination of this compound solubility in an organic solvent using High-Performance Liquid Chromatography (HPLC), a precise and widely used analytical technique.[5][]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., DMSO, DMF, Acetonitrile), HPLC grade
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately pipette a known volume of the chosen organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of the equilibration period is essential.
-
-
Sample Preparation for HPLC Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent clogging of the HPLC system and to ensure only the dissolved compound is measured.
-
Perform a serial dilution of the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the diluted sample.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate column (e.g., a C18 reversed-phase column) and mobile phase. The mobile phase composition will depend on the solvent used and should be optimized to achieve good peak shape and retention for this compound.
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., around 220 nm or 275 nm due to the aromatic ring).
-
Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted sample solutions.
-
-
Data Analysis:
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the experimental workflow for determining the solubility of this compound.
References
- 1. H-Tyr(tBu)-OH | CAS:18822-59-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. H-Tyr(tBu)-OH | Amino Acids 1 | CAS 18822-59-8 | Buy H-Tyr(tBu)-OH from Supplier InvivoChem [invivochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
Spectroscopic Data for H-D-Tyr(tBu)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the amino acid derivative H-D-Tyr(tBu)-OH, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended to be a valuable resource for researchers and professionals in the fields of peptide chemistry, drug discovery, and analytical chemistry.
Introduction
This compound, also known as O-(tert-butyl)-D-tyrosine, is a protected form of the amino acid D-tyrosine. The tert-butyl protecting group on the phenolic hydroxyl function prevents unwanted side reactions during peptide synthesis. Accurate characterization of this compound is crucial for quality control and to ensure the integrity of the final peptide product. This guide presents key spectroscopic data and the methodologies for their acquisition.
Spectroscopic Data
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound, with a molecular formula of C₁₃H₁₉NO₃ and a molecular weight of 237.29 g/mol , the expected mass spectral data are summarized below.
| Analysis | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | 238.14 | 260.12 |
Table 1: Predicted Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. The expected chemical shifts for this compound are predicted based on the known spectra of similar tyrosine derivatives.
¹H NMR:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (2H) | 6.8 - 7.2 | Doublet | Protons on the aromatic ring ortho to the ether linkage. |
| Aromatic (2H) | 6.6 - 6.9 | Doublet | Protons on the aromatic ring meta to the ether linkage. |
| α-CH | 3.5 - 4.0 | Triplet or Doublet of Doublets | Alpha-proton of the amino acid backbone. |
| β-CH₂ | 2.8 - 3.2 | Multiplet | Beta-protons of the amino acid backbone. |
| tert-Butyl (9H) | 1.2 - 1.4 | Singlet | Protons of the tert-butyl protecting group. |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound.
¹³C NMR:
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Aromatic C-O | 150 - 155 |
| Aromatic C (quaternary) | 130 - 135 |
| Aromatic CH | 115 - 130 |
| C(CH₃)₃ (quaternary) | 75 - 80 |
| α-CH | 55 - 60 |
| β-CH₂ | 35 - 40 |
| C(CH₃)₃ | 28 - 30 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Mass Spectrometry (Electrospray Ionization - ESI)
Objective: To determine the molecular weight of this compound.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water). The final concentration should be in the range of 1-10 µg/mL.[1]
-
Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: A high voltage is applied to the sample solution as it exits a capillary, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄ - CD₃OD, or Chloroform-d - CDCl₃) in an NMR tube. The choice of solvent can affect the chemical shifts.[2][3]
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
A standard one-pulse experiment is performed to acquire the proton spectrum.
-
Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C experiment is typically performed to obtain a spectrum with single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS or the residual solvent peak).
-
Spectral Analysis: The chemical shifts, multiplicities (splitting patterns), and integration values of the peaks are analyzed to assign them to the specific protons and carbons in the this compound molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptides represents a paradigm shift in therapeutic peptide design, offering a powerful strategy to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. While nature almost exclusively utilizes L-amino acids for protein synthesis, the strategic inclusion of their non-superimposable mirror images, or D-enantiomers, confers significant advantages, most notably enhanced proteolytic stability and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of D-amino acids in the design and development of novel peptide therapeutics.
Core Principles: The Stereochemical Advantage of D-Amino Acids
The fundamental benefit of incorporating D-amino acids into therapeutic peptides lies in their ability to confer resistance to enzymatic degradation.[1][2] Endogenous proteases, the enzymes responsible for breaking down peptides in the body, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[2] By introducing D-amino acids, the peptide backbone becomes sterically hindered and unrecognizable to these proteases, leading to a significantly increased half-life in biological systems.[1][3]
Beyond stability, the introduction of D-amino acids can profoundly influence a peptide's biological activity and structural properties:
-
Improved Bioavailability: Enhanced stability against enzymatic breakdown can lead to improved oral and systemic bioavailability of peptide drugs.[3]
-
Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation. This can modulate its binding affinity and selectivity for its target receptor, sometimes leading to the development of more potent agonists or selective antagonists.
-
Structural Rigidity and Conformation: D-amino acids can induce specific secondary structures. For instance, the incorporation of a D-proline can stabilize β-turns and β-hairpins. Conversely, alternating L- and D-amino acids can disrupt the formation of α-helices and β-sheets, a feature that can be exploited to prevent amyloidogenesis.[4]
Quantitative Impact of D-Amino Acid Substitution
The substitution of L-amino acids with their D-counterparts has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize representative data from various studies, illustrating these effects.
| Peptide (Sequence) | Modification | Protease/Serum | Half-life / % Remaining | Source(s) |
| L-peptide (generic) | None | Trypsin | Rapid Degradation | [5] |
| D-peptide (generic) | All L- to D-substitution | Trypsin | High Stability | [5] |
| Tandem D-peptide (D3D3) | All D-amino acids | Mouse Plasma | Stable for at least 24h | [6] |
| Tandem D-peptide (RD2D3) | All D-amino acids | Mouse Plasma | Stable for at least 24h | [6] |
| RD2 (D-peptide) | All D-amino acids | Plasma | > 2 days | [7] |
| L-peptide (generic) | None | Proteinase K | 100% degradation in 4h | |
| L-peptide with C-terminal D-amino acid | C-terminal D-amino acid | Proteinase K | 15% remaining after 24h |
Table 1: Enhanced Proteolytic Stability of D-Amino Acid-Containing Peptides. This table provides a comparative overview of the stability of L-peptides versus their D-amino acid-containing counterparts in the presence of proteases or plasma.
| Peptide Analog | Target | Assay Type | IC50 / Ki | Source(s) |
| V13K (all L-amino acid) | Anticancer | MTT Assay | IC50: ~10 µM | [8] |
| V13K with 1 D-amino acid (K14D) | Anticancer | MTT Assay | IC50: ~20 µM | [8] |
| V13K with 2 D-amino acids (S11D/K14D) | Anticancer | MTT Assay | IC50: ~40 µM | [8] |
| V13K with 3 D-amino acids (S11D/K14D/T15D) | Anticancer | MTT Assay | IC50: > 80 µM | [8] |
| Peptide B06 (D-isomeric variants) | ADAMTS-4 | FRET Assay | IC50 values vary with D-amino acid position | [9] |
| PMIγ (D-peptide) | MDM2 | Not specified | Kd: 52.8 nM | [10] |
Table 2: Modulation of Biological Activity and Binding Affinity. This table illustrates how D-amino acid substitutions can influence the inhibitory concentration (IC50) and binding affinity (Ki/Kd) of peptides. It is important to note that the effect is highly sequence and target dependent.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of D-amino acid-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
Fmoc-based solid-phase peptide synthesis is the most common method for preparing peptides containing D-amino acids.[11][12] The general workflow is as follows:
1. Resin Selection and Preparation:
-
Resin Choice: The selection of the resin is dictated by the desired C-terminal functionality of the peptide. For C-terminal amides, Rink Amide resin is commonly used, while Wang or 2-chlorotrityl chloride resins are suitable for peptides with a C-terminal carboxylic acid.[11]
-
Resin Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour in a reaction vessel to ensure optimal reaction conditions.[11][13]
2. First Amino Acid Coupling:
-
The first Fmoc-protected D-amino acid (3-5 equivalents relative to resin loading) is activated using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.[2]
-
The activated amino acid solution is added to the swollen resin and agitated for 2-4 hours at room temperature.
-
The resin is then thoroughly washed with DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents.[2]
3. Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for about 1 hour.[13] This exposes the free amine for the next coupling step.
-
Washing: The resin is washed extensively with DMF to remove residual piperidine and by-products.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (L- or D-) is activated in a separate vessel as described in step 2.
-
The activated amino acid solution is added to the deprotected peptide-resin, and the mixture is agitated for 1-2 hours.[11]
-
These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection:
-
Once the peptide sequence is complete, the resin is washed with DCM and dried.
-
A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), is added to the resin to cleave the peptide from the solid support and remove side-chain protecting groups.[11]
-
The resin is filtered, and the crude peptide is precipitated from the filtrate using cold diethyl ether.
5. Purification and Analysis:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[11]
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Workflow.
Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation.[2]
Detailed Protocol:
-
Peptide and Enzyme Preparation:
-
Prepare stock solutions of the L- and D-amino acid-containing peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.
-
-
Incubation:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution to the final desired concentrations.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[2]
-
-
Quenching the Reaction:
-
Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as a strong acid (e.g., TFA) or a protease inhibitor cocktail.[2]
-
-
Analysis by RP-HPLC:
-
Analyze the quenched samples by RP-HPLC using a C18 column.[2][14]
-
Monitor the disappearance of the peak corresponding to the intact peptide over time by integrating the peak area at a specific wavelength (e.g., 214 nm or 280 nm).[15]
-
The percentage of remaining peptide at each time point is calculated relative to the 0-minute time point.
-
Proteolytic Stability Assay Workflow.
GPCR Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of a test peptide to a G-protein coupled receptor (GPCR) by measuring its ability to compete with a known radiolabeled ligand.[2][16]
Detailed Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.[2]
-
-
Assay Buffer:
-
Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).[2]
-
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target GPCR.
-
Add increasing concentrations of the unlabeled test peptide (L- or D-analog).[2]
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation.
-
Signaling Pathways and D-Amino Acid Peptides
Peptides often exert their therapeutic effects by modulating cell signaling pathways, frequently through interaction with GPCRs.[17][18] The incorporation of D-amino acids can create more stable and potent modulators of these pathways.
Consider a hypothetical scenario where a native L-peptide agonist binds to a GPCR, activating a Gs-protein-coupled signaling cascade. A D-amino acid-substituted analog could be designed to act as a superagonist or an antagonist.
GPCR Signaling Pathway Modulation by L- and D-Peptides.
In this illustrative pathway, the L-peptide agonist activates the GPCR, leading to the production of the second messenger cAMP and subsequent downstream signaling. The D-peptide analog is designed to bind to the same receptor but fails to induce the conformational change necessary for G-protein activation, thereby acting as an antagonist and blocking the signaling cascade.
Conclusion and Future Directions
The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design. The ability to dramatically enhance proteolytic stability, improve bioavailability, and fine-tune biological activity provides a robust toolkit for overcoming the traditional limitations of peptide-based therapeutics. As our understanding of the structural and functional consequences of D-amino acid substitution deepens, and as synthetic and analytical methodologies continue to advance, the potential for developing novel, highly effective, and durable peptide drugs will continue to expand. Future research will likely focus on the development of computational tools for the predictive design of D-amino acid-containing peptides with desired properties, as well as exploring the therapeutic potential of peptides containing multiple non-natural amino acid modifications.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptides Comprised of Alternating L- and D- Amino Acids Inhibit Amyloidogenesis in Three Distinct Amyloid Systems Independent of Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Applications of H-D-Tyr(tBu)-OH in Peptide Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide research and therapeutic development, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing peptide stability, modulating biological activity, and optimizing pharmacokinetic profiles. Among these, D-amino acids play a pivotal role in conferring resistance to enzymatic degradation. This technical guide focuses on H-D-Tyr(tBu)-OH, the D-enantiomer of O-tert-butyl tyrosine, a crucial building block in the synthesis of robust peptide analogs.
The strategic importance of this compound lies in the dual functionality of its structure. The D-configuration of the alpha-carbon provides steric hindrance that shields the peptide backbone from proteolytic enzymes, significantly extending its in-vivo half-life. Concurrently, the tert-butyl (tBu) protecting group on the phenolic hydroxyl side chain of tyrosine is essential for seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, particularly within the widely adopted Fmoc/tBu orthogonal strategy. The tBu group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions during the final cleavage and deprotection step. This guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and insights into the signaling pathways of peptides incorporating this modified amino acid.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in peptide synthesis. The following table summarizes its key characteristics.
| Property | Value |
| IUPAC Name | (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoic acid |
| Synonyms | O-tert-Butyl-D-tyrosine, D-Tyr(tBu)-OH |
| CAS Number | 186698-58-8 |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.3 g/mol |
| Appearance | White to off-white powder |
| Melting Point | ~200 °C |
| Optical Rotation | [α]²⁰/D = +5 ± 1° (c=1 in 1N HCl)[1] |
| Purity | ≥ 99% (HPLC)[1] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. |
Core Applications in Peptide Research
The primary application of this compound is in the synthesis of peptide analogs with enhanced stability and modified biological activity. The incorporation of a D-amino acid at a specific position in a peptide sequence can have profound effects on its structure and function.
Increased Proteolytic Stability
Peptides composed of L-amino acids are rapidly degraded by proteases in biological systems, limiting their therapeutic potential. The substitution of an L-amino acid with its D-enantiomer, such as D-tyrosine, creates a peptide bond that is not recognized by most endogenous proteases.[2] This increased resistance to enzymatic degradation leads to a longer circulating half-life in vivo, a critical attribute for peptide-based drugs.[2][3]
Modulation of Receptor Binding and Activity
The stereochemistry of amino acid residues is crucial for the three-dimensional conformation of a peptide, which in turn governs its interaction with biological targets like receptors and enzymes. Replacing an L-tyrosine with this compound can alter the peptide's secondary structure, potentially leading to changes in receptor binding affinity and signaling outcomes.[4] This allows for the fine-tuning of a peptide's agonist or antagonist properties.
Case Study: Neuropeptide Y (NPY) Analogs
Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a significant role in various physiological processes, including the regulation of blood pressure.[5] Structure-activity relationship studies have utilized D-amino acid scanning to probe the conformational requirements for receptor binding. The substitution of L-tyrosine at position 27 with D-tyrosine ([D-Tyr27]NPY) has been shown to impact the peptide's affinity for Y1 and Y2 receptors.[4] Such studies are instrumental in identifying the bioactive conformation of NPY and designing receptor-subtype-selective analogs.[4]
Experimental Protocols
The incorporation of this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of the unprotected α-amino group. While standard SPPS protocols utilize N-terminally protected amino acids (e.g., Fmoc- or Boc-), the coupling of a free amino acid can be achieved through in-situ N-terminal protection or by using specific coupling reagents that minimize side reactions like self-polymerization.
General Workflow for SPPS
The following diagram illustrates the general workflow for a single amino acid coupling cycle in Fmoc-based SPPS.
General workflow for a single coupling cycle in SPPS.
Protocol: In-situ N-Terminal Protection and Coupling of this compound
This protocol describes a method for the incorporation of this compound by forming the Fmoc-protected amino acid in-situ, immediately followed by coupling. This approach is adapted from standard Fmoc-SPPS procedures.
Materials:
-
Rink Amide resin (or other suitable resin with a free amine)
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
1% (v/v) OxymaPure in DMF
Procedure (for a 0.1 mmol scale synthesis):
-
Resin Preparation:
-
Swell the resin with the N-terminally deprotected peptide chain in DMF for 30-60 minutes in a fritted syringe reaction vessel.
-
Wash the resin with DMF (3 x 5 mL).
-
-
In-situ N-Terminal Protection:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 71.2 mg) and Fmoc-OSu (3 equivalents, 0.3 mmol, 101.2 mg) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol, 105 µL) to the solution and vortex for 15-20 minutes to allow for the formation of Fmoc-D-Tyr(tBu)-OH.
-
-
Activation and Coupling:
-
To the vial containing the in-situ protected Fmoc-D-Tyr(tBu)-OH, add OxymaPure (3 equivalents, 0.3 mmol, 42.6 mg).
-
Add DIC (3 equivalents, 0.3 mmol, 47 µL) to the mixture to begin activation. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser (ninhydrin) test on a few resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step may need to be repeated.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
The resin is now ready for the deprotection of the newly added Fmoc group and the subsequent coupling of the next amino acid in the sequence.
Signaling Pathways
The substitution of L-amino acids with D-amino acids can significantly alter the interaction of a peptide with its target receptor, thereby modulating downstream signaling pathways.
Modulation of Neuropeptide Y Receptor Signaling
Neuropeptide Y (NPY) exerts its effects through a family of G-protein coupled receptors (GPCRs), primarily Y1 and Y2 receptors. The binding of NPY to these receptors initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The introduction of a D-tyrosine at position 27 of NPY, creating [D-Tyr27]NPY, has been shown to disrupt the secondary structure of the peptide, which in turn affects its binding affinity for Y1 and Y2 receptors.[4] A change in receptor affinity directly translates to an altered signaling output. A lower binding affinity would necessitate a higher concentration of the peptide to elicit the same level of G-protein activation and subsequent downstream effects.
The following diagram illustrates a simplified NPY receptor signaling pathway and indicates the point of modulation by D-amino acid substitution.
Modulation of NPY receptor signaling by D-Tyr substitution.
Conclusion
This compound is an invaluable tool in modern peptide chemistry, offering a strategic approach to overcoming the inherent limitations of native peptides. Its incorporation into peptide sequences provides a reliable method for enhancing proteolytic stability, a critical factor for the development of peptide-based therapeutics. Furthermore, the ability to modulate receptor binding and signaling through stereochemical alterations opens up new avenues for designing peptides with tailored pharmacological profiles. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their peptide research and drug development endeavors. As the demand for more stable and potent peptide therapeutics continues to grow, the strategic application of D-amino acids like this compound will undoubtedly play an increasingly important role in advancing the field.
References
Navigating the Safe Handling of H-D-Tyr(tBu)-OH: An In-depth Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) for H-D-Tyr(tBu)-OH is publicly available. This guide is compiled from information on closely related compounds, including Fmoc-Tyr(tBu)-OH, Boc-D-Tyr(tBu)-OH, and L-Tyrosine. The following recommendations should be used as a guideline only. Researchers, scientists, and drug development professionals are urged to consult the specific SDS provided by their supplier and to conduct a thorough risk assessment before handling this compound.
This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound (O-tert-Butyl-D-tyrosine), a protected amino acid derivative commonly used in peptide synthesis. Due to the limited availability of specific safety and toxicological data for this compound, this document extrapolates information from structurally similar molecules to provide a robust framework for its safe management in a laboratory setting.
Physicochemical and Toxicological Data
| Property | Value | Source |
| Chemical Name | O-tert-Butyl-D-tyrosine | N/A |
| Synonyms | This compound | N/A |
| CAS Number | 186698-58-8 | [1] |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | Inferred from related compounds |
| Melting Point | 238-243 °C | [2] |
| Boiling Point | 374.5 °C (predicted) | Inferred from related compounds |
| Solubility | Soluble in DMSO. Insoluble in water. | Inferred from related compounds |
| Acute Toxicity (Oral) | No data available. May be harmful if swallowed. | [3] |
| Acute Toxicity (Dermal) | No data available. May be harmful if absorbed through skin. | [3] |
| Acute Toxicity (Inhalation) | No data available. May be harmful if inhaled. | [3] |
| Skin Corrosion/Irritation | May cause skin irritation. | [3] |
| Serious Eye Damage/Irritation | May cause eye irritation. | [3] |
| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. | [4] |
Hazard Identification and GHS Classification
Based on data from similar compounds, this compound is generally not classified as a hazardous substance. However, some suppliers of related protected amino acids may assign GHS hazard statements. It is imperative to consult the supplier-specific SDS for the most accurate hazard information.
Potential GHS Hazard Statements (based on related compounds):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (General Recommendations):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols for Safety Assessment (General)
Specific experimental protocols for the safety assessment of this compound are not available. The following are generalized protocols for assessing the stability and purity of protected amino acids, which are crucial for ensuring safe and reproducible experimental outcomes.
Stability Assessment Under Stress Conditions
This protocol is designed to identify potential degradation pathways and products under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., DMSO, acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Adjust the pH of the solution to acidic (e.g., with 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Adjust the pH of the solution to basic (e.g., with 0.1 M NaOH) and maintain at room temperature for a defined period (e.g., 8 hours).
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 105°C) for a defined period (e.g., 24 hours).
-
-
Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent to a known concentration.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
-
Analysis: Inject the sample solution into the HPLC system. The purity is determined by comparing the peak area of the main component to the total peak area of all components.
Visualizing Safety and Handling Workflows
The following diagrams, created using the DOT language, illustrate key workflows for the safe handling and emergency response related to this compound.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. | Minimizes degradation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture. |
| Container | Keep in a tightly sealed, light-resistant container. | Prevents contamination and degradation from light and moisture. |
| Incompatibilities | Avoid strong oxidizing agents. | [3] |
The compound is generally stable under recommended storage conditions.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, the following PPE and engineering controls are recommended when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
Spill and Waste Disposal Procedures
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.
-
For large spills, contain the spill and collect the material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum).
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Waste Disposal:
Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
By adhering to these guidelines, researchers and professionals can handle this compound in a manner that prioritizes safety and maintains the integrity of their scientific work. Always consult the most current safety information from the supplier before use.
References
A Technical Guide to H-D-Tyr(tBu)-OH for Peptide Synthesis in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-D-Tyr(tBu)-OH (O-tert-Butyl-D-tyrosine), a critical building block in synthetic peptide chemistry. The incorporation of D-amino acids into peptide sequences is a key strategy for enhancing their therapeutic potential by increasing metabolic stability and modulating biological activity. This document details the commercial availability of research-grade this compound, provides comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS), and illustrates relevant workflows and biological pathways.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound for research purposes. The quality and purity of this reagent are paramount for the successful synthesis of high-fidelity peptides. Below is a summary of offerings from several prominent suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) to obtain precise data on purity and other physical properties.[1][2]
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| Aapptec Peptides | This compound | 186698-58-8 | C₁₃H₁₉NO₃ | 237.3 | Lot-specific | Certificate of Analysis available for lot-specific data.[2] |
| Santa Cruz Biotechnology | This compound | 186698-58-8 | C₁₃H₁₉NO₃ | 237.29 | Lot-specific | For research use only.[1] |
| ChemUniverse | This compound | 186698-58-8 | C₁₃H₁₉NO₃ | 237.3 | ≥97% | - |
| ETW International (Baishixing) | H-Tyr(tBu)-OH (L-form) | 18822-59-8 | C₁₃H₁₉NO₃ | 237.29 | ≥99% | While this is the L-form, it indicates the supplier's capability in producing this type of protected amino acid.[3] |
| Thistle Scientific | H-Tyr (tBu)-OH (L-form) | - | - | - | - | Supplier of the L-enantiomer.[4] |
| Bachem | H-Tyr(tBu)-OH (L-form) | 18822-59-8 | - | 237.3 | - | Supplier of the L-enantiomer.[5] |
Experimental Protocols: Incorporation of this compound via Fmoc-SPPS
The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The principles outlined are applicable to automated peptide synthesizers as well. The synthesis proceeds from the C-terminus to the N-terminus.
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-D-Tyr(tBu)-OH)
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC) or a uronium-based coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole) or OxymaPure
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT))[6]
-
Cold diethyl ether
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin into a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.
-
Drain the DMF from the swelled resin.
Protocol 2: Fmoc Deprotection
-
To the swelled resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove residual piperidine.
Protocol 3: Amino Acid Coupling (Incorporation of Fmoc-D-Tyr(tBu)-OH)
This step describes the coupling of the next amino acid, in this case, Fmoc-D-Tyr(tBu)-OH. The same general procedure applies to other Fmoc-protected amino acids.
Using HBTU/DIEA:
-
In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin the activation. Let it stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Using DIC/OxymaPure:
-
In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion with a Kaiser test and proceed as described above.
The iterative cycle of deprotection (Protocol 2) and coupling (Protocol 3) is repeated for each amino acid in the desired peptide sequence.[7][8]
Protocol 4: Final Cleavage and Deprotection
This protocol simultaneously cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups, including the tert-butyl (tBu) group from the D-tyrosine residue.[6]
-
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by DCM, and then methanol.
-
Dry the peptide-resin under vacuum for at least one hour.
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., Reagent K) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess). A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)
Caption: A high-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Application in Neurodegenerative Disease Research: A Hypothetical Signaling Pathway
Peptides containing D-amino acids are being investigated for their therapeutic potential in neurodegenerative diseases due to their increased stability and ability to modulate protein-protein interactions.[9][10][11] For instance, a synthetic peptide containing D-Tyr(tBu) could be designed to interfere with the aggregation of pathogenic proteins like amyloid-beta (Aβ) in Alzheimer's disease.
Caption: Hypothetical mechanism of a neuroprotective peptide containing this compound.
References
- 1. scbt.com [scbt.com]
- 2. peptide.com [peptide.com]
- 3. H-Tyr(tBu)-OH | Protected Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 4. thistlescientific.co.uk [thistlescientific.co.uk]
- 5. shop.bachem.com [shop.bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 9. researchgate.net [researchgate.net]
- 10. Modified neural peptides as a potent therapy for neurodegenerative diseases - Browse Articles - Conditioning Medicine [conditionmed.org]
- 11. Peptide Based Therapy for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Long-Term Stability and Storage of H-D-Tyr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the best practices for the storage and handling of H-D-Tyr(tBu)-OH (O-(tert-Butyl)-D-tyrosine) to ensure its long-term stability and integrity. As a critical raw material in peptide synthesis, particularly for the development of peptide-based therapeutics, maintaining the purity and stability of this amino acid derivative is paramount. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Principles of this compound Stability
This compound is a synthetic amino acid derivative where the phenolic hydroxyl group of D-tyrosine is protected by a tert-butyl group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The stability of this compound is primarily influenced by temperature, moisture, and pH. The tert-butyl protecting group is sensitive to acidic conditions, which can lead to its cleavage.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is essential to adhere to appropriate storage conditions. The following table summarizes the recommended conditions for both solid-state and solution-based storage.
| Storage Condition | Temperature | Duration | Recommendations |
| Long-Term Storage (Solid) | -20°C | ≥ 3 years | Keep in a tightly sealed container in a dry, inert atmosphere.[1][2] |
| Short-Term Storage (Solid) | 2-8°C | Up to 2 years | Suitable for routine laboratory use; protect from moisture.[2] |
| Room Temperature (Solid) | Room Temperature | Short periods | Keep in a dark place with an inert atmosphere.[3] Acceptable for shipping and brief periods. |
| Solution Storage | -80°C | Up to 6 months | Use of a suitable solvent is critical; aliquot to avoid freeze-thaw cycles.[1] |
| Solution Storage | -20°C | Up to 1 month | For shorter-term solution storage needs.[1] |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is crucial for establishing a re-test period and ensuring the quality of this compound. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]
Long-Term and Accelerated Stability Study Protocol
Objective: To evaluate the stability of solid this compound under various storage conditions to define a re-test period.
Methodology:
-
Sample Preparation: Package multiple batches of solid this compound in containers that mimic the proposed long-term storage packaging.
-
Storage Conditions:
-
Testing Schedule:
-
Analysis: At each time point, assess the samples for appearance, purity (by HPLC), and the presence of degradation products.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature for 8 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photostability: Expose solid this compound to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method to profile and identify degradation products.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
Objective: To quantify the purity of this compound and detect any impurities or degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2][8]
-
Gradient: A linear gradient appropriate for separating the parent compound from potential impurities (e.g., 30% to 95% B over 20 minutes).[9]
-
Column Temperature: 30°C.[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water 1:1) to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.[8][9]
Visualizing Workflows
To further clarify the processes involved in ensuring the long-term stability of this compound, the following diagrams illustrate the key workflows.
Caption: A workflow for the comprehensive stability testing of this compound.
Caption: The workflow for HPLC-based purity analysis of this compound.
Degradation Pathways
The primary degradation pathway for this compound involves the acid-catalyzed cleavage of the tert-butyl protecting group from the phenolic hydroxyl group. This can be initiated by exposure to acidic conditions or potentially accelerated by heat. Oxidative degradation of the tyrosine residue is also a possibility, although less common under recommended storage conditions.
By adhering to the storage guidelines and implementing robust stability testing protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the long-term integrity of this compound, leading to more reliable and reproducible outcomes in peptide synthesis and drug development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. H-Tyr(tBu)-OH | Protected Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. q1scientific.com [q1scientific.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of H-D-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-enantiomers, into peptide sequences is a powerful strategy in drug design and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to a longer in-vivo half-life. H-D-Tyr(tBu)-OH is a protected form of D-tyrosine, where the α-amino group is free, and the phenolic hydroxyl group of the side chain is protected by a tert-butyl (tBu) group. This protecting group strategy is compatible with standard Solid-Phase Peptide Synthesis (SPPS) protocols, particularly the Fmoc/tBu orthogonal protection scheme. The tBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved under strongly acidic conditions during the final cleavage and deprotection step (e.g., with trifluoroacetic acid).
These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using SPPS, including detailed protocols, reagent information, and a discussion of relevant applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for accurate reagent preparation and successful synthesis.
| Property | Value |
| IUPAC Name | (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoic acid |
| CAS Number | 186698-58-8[1][2] |
| Molecular Formula | C₁₃H₁₉NO₃[1] |
| Molecular Weight | 237.29 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in common organic solvents like DMF and DCM |
| Side-Chain Protecting Group | tert-Butyl (tBu) |
| Protecting Group Lability | tBu: Acid-labile (e.g., high concentration of TFA) |
Experimental Protocols
The following protocols are based on a standard 0.1 mmol synthesis scale using the Fmoc/tBu strategy. Adjustments may be necessary for different scales or automated synthesizers.
Resin Swelling and Fmoc Deprotection
Proper swelling of the resin is critical for efficient synthesis.
Procedure:
-
Place the resin (e.g., Rink Amide resin) in a fritted syringe or a dedicated SPPS reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]
-
Drain the DMF.
-
To remove the Fmoc group from the resin or the previously coupled amino acid, add a 20% solution of piperidine in DMF.[3][4]
-
Agitate the mixture for 5 minutes and then drain the solution.[3]
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[3][5]
This compound Coupling
This protocol describes the activation and coupling of the N-terminal free this compound. For subsequent couplings in the sequence, an Fmoc-protected D-Tyr(tBu)-OH would be used. The following protocol details a standard coupling method using HBTU/DIPEA.
Reagent Stoichiometry for Coupling:
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| Fmoc-D-Tyr(tBu)-OH | 2 - 5 | Amino acid to be coupled |
| HBTU/TBTU | 1.9 - 5 | Uronium/Aminium salt activator[6] |
| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator (for difficult couplings)[6] |
| DIC | 3 - 5.5 | Carbodiimide activator[6] |
| HOBt | 3 - 5.5 | Reduces racemization and improves efficiency[6] |
| DIPEA | 4 - 10 | Tertiary amine base for activation[6] |
| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization[6] |
Coupling Procedure (HBTU/DIPEA):
-
In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[6]
-
Add the activated amino acid solution to the deprotected peptide-resin.[5]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[3][5]
-
Monitor the completion of the reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete coupling.[5]
-
After a successful coupling, drain the solution and wash the resin with DMF (3-5 times).
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the tBu group from the D-tyrosine residue.
Cleavage Cocktail (Reagent R):
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Wash the fully synthesized peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.[3][7]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[3] A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times to remove scavengers and residual acid.[3]
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Experimental Workflow and Signaling Pathway
SPPS Workflow for this compound Incorporation
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Signaling Pathway: Inhibition of Melanogenesis by D-Tyrosine Containing Peptides
Peptides containing D-tyrosine at their terminus have been shown to exhibit an anti-melanogenic effect by inhibiting tyrosinase activity.[8][9] This is a key enzyme in the melanin synthesis pathway.
Caption: Inhibition of Tyrosinase by D-Tyrosine Peptides.
Applications and Conclusion
The incorporation of this compound into peptide sequences offers a strategic advantage in the development of therapeutic peptides with enhanced stability and novel biological activities. The protocols outlined in this document provide a robust framework for the successful synthesis of D-tyrosine-containing peptides. The ability of such peptides to modulate signaling pathways, as exemplified by the inhibition of melanogenesis, highlights the potential of this approach in drug discovery and cosmetic science. By following these detailed procedures, researchers can confidently incorporate this compound to create novel and effective peptide-based molecules.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. High-density, targeted monitoring of tyrosine phosphorylation reveals activated signaling networks in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using H-D-Tyr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient synthesis of peptides by assembling amino acids on an insoluble resin support. The most prevalent methodology is the Fmoc/tBu strategy, which is favored for its mild reaction conditions and broad applicability.[1][2][3] This protocol details the incorporation of Nα-Fmoc-O-tert-butyl-D-tyrosine (Fmoc-H-D-Tyr(tBu)-OH), a crucial building block for introducing D-tyrosine residues into a peptide sequence. The use of D-amino acids is a common strategy to enhance peptide stability against proteolytic degradation.
The Fmoc/tBu strategy relies on an orthogonal protection scheme. The Nα-9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary, base-labile protecting group, typically removed with a solution of piperidine in N,N-dimethylformamide (DMF).[1][4] Conversely, the tert-butyl (tBu) ether group protects the reactive phenolic hydroxyl side chain of tyrosine. This group is stable under the basic conditions used for Fmoc removal but is readily cleaved during the final deprotection step with a strong acid, most commonly trifluoroacetic acid (TFA).[2][5] This orthogonal approach ensures the selective and high-fidelity synthesis of complex peptide sequences.[5]
Physicochemical Properties of Fmoc-H-D-Tyr(tBu)-OH
A fundamental understanding of the building block's properties is essential for its successful application in peptide synthesis.
| Property | Value |
| Formal Name | O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine |
| Molecular Formula | C₂₈H₂₉NO₅ |
| Molecular Weight | 459.5 g/mol |
| Appearance | White to off-white solid |
| Side-Chain Protecting Group | tert-Butyl (tBu) |
| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF)[1][2] tBu: Acid-labile (e.g., high concentration of TFA)[1][2][5] |
General SPPS Workflow
The overall workflow for SPPS involves the sequential removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is fully assembled on the solid support.
Detailed Experimental Protocols
The following protocols are based on a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales. It is crucial to use high-quality, amine-free DMF for all steps to prevent premature Fmoc deprotection.[6]
Resin Preparation (Swelling)
Proper swelling of the resin is critical for ensuring that reactive sites are accessible and for achieving high reaction efficiency.
-
Procedure:
-
Place the appropriate amount of resin (e.g., 167 mg of Rink Amide resin with a loading of 0.6 mmol/g for a 0.1 mmol synthesis) into a suitable SPPS reaction vessel.
-
Add sufficient DMF (approx. 5-10 mL per gram of resin) to cover the resin.
-
Agitate the resin slurry at room temperature for at least 30-60 minutes.[2][6]
-
Drain the solvent completely using vacuum or nitrogen pressure.
-
N-terminal Fmoc Deprotection
This step removes the temporary Fmoc group from the resin or the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.
-
Reagents:
-
Procedure:
-
Add the deprotection solution (approx. 5 mL for 0.1 mmol scale) to the swelled resin.
-
Agitate for 3-5 minutes and then drain the solution.[2]
-
Add a fresh aliquot of the deprotection solution.
-
Agitate for an additional 10-20 minutes to ensure complete Fmoc removal.[2][5]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
H-D-Tyr(tBu)-OH Coupling Cycle
This protocol describes the activation and coupling of Fmoc-H-D-Tyr(tBu)-OH. The same general procedure applies to other standard Fmoc-amino acids.
-
Reagent Stoichiometry:
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| Fmoc-H-D-Tyr(tBu)-OH | 3 - 5 | Amino acid to be coupled |
| Coupling Reagent (e.g., HBTU) | 2.9 - 5 | Uronium salt activator |
| Base (e.g., DIPEA) | 6 - 10 | Tertiary amine base for activation |
-
Activation & Coupling Procedure (using HBTU/DIPEA):
-
Activation Mixture: In a separate vessel, dissolve Fmoc-H-D-Tyr(tBu)-OH (3 eq.) and HBTU (2.9 eq.) in DMF (approx. 2 mL). Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture.[7][8]
-
Allow the solution to pre-activate for 2-5 minutes.[5]
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[2][5] For potentially difficult couplings, the reaction time can be extended.[6]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[5] If the test is positive, the coupling step should be repeated.
-
Washing: After a negative Kaiser test, drain the coupling solution. Wash the peptide-resin extensively with DMF (5 x 5 mL), followed by Dichloromethane (DCM) (3 x 5 mL) and finally DMF (3 x 5 mL) to prepare for the next deprotection cycle.[5]
-
The Iterative SPPS Cycle
The core of SPPS is the repetition of the deprotection and coupling steps to elongate the peptide chain.
Final Cleavage and Side-Chain Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (including the tBu on D-Tyr) are removed simultaneously.[1][9]
-
Reagents:
-
Common TFA Cleavage Cocktails:
| Cocktail Composition (v/v/v) | Name / Application |
| TFA / H₂O / Triisopropylsilane (TIS) (95 : 2.5 : 2.5) | Standard Cocktail: For most peptides. TIS scavenges tBu cations. |
| TFA / H₂O / Phenol / TIS (88 : 5 : 5 : 2) | For peptides containing Arg, Met, or Trp. |
| TFA / Dichloromethane (DCM) (1 : 99) | For cleavage from highly acid-labile resins (e.g., 2-chlorotrityl) to yield a fully protected peptide fragment. |
-
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
In a fume hood, add the freshly prepared, chilled cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate, which contains the crude peptide.
-
Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.
-
Peptide Precipitation and Isolation
-
Procedure:
-
Concentrate the TFA filtrate to a small volume under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of ice-cold diethyl ether (approx. 10 times the volume of the TFA solution).[10]
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Summary: Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency, especially for difficult sequences.[7]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Notes |
| HBTU / HCTU | Aminium/Uronium Salt | 15 - 60 minutes | Highly reactive and efficient, low racemization. HCTU and HATU are generally faster than HBTU.[7] |
| HATU | Aminium/Uronium Salt | 15 - 45 minutes | Very high reactivity, recommended for difficult couplings and sterically hindered amino acids.[7] |
| PyBOP | Phosphonium Salt | 30 - 120 minutes | Highly efficient with a low propensity for racemization.[7] |
| DIC / HOBt | Carbodiimide / Additive | 60 - 180 minutes | Cost-effective and robust. The combination with an additive like HOBt or OxymaPure is crucial to suppress racemization and prevent side reactions.[7][12] |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of amino acids.- Peptide aggregation on the resin.[13]- Insufficient reagent excess or reaction time. | - Repeat the coupling step (double couple).- Use a more powerful coupling reagent like HATU.[7]- Increase coupling time and/or temperature.- Cap unreacted amines with acetic anhydride. |
| Racemization | - Over-activation of the amino acid.- Strong base (e.g., DIPEA) used with sensitive amino acids.[5] | - Minimize pre-activation time.- Use a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM).[5][12]- Use a carbodiimide/additive method (e.g., DIC/HOBt).[5] |
| Side-Chain Reactions during Cleavage | - Inefficient scavenging of reactive cations (e.g., tBu⁺).- Oxidation of sensitive residues (Met, Trp, Cys). | - Use an appropriate cleavage cocktail with sufficient scavengers (e.g., TIS, water, phenol, EDT).[11][14]- Perform cleavage at low temperature and under an inert atmosphere. |
| Incomplete Fmoc Deprotection | - Aggregation of the peptide-resin, hindering reagent access.[15]- Insufficient deprotection time. | - Increase deprotection time or perform a third treatment.- Use a stronger deprotection base like DBU (with caution, as it can promote side reactions).[14][15] |
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 9. [PDF] Acid CleavageLDeprotection in Fmoc / tBu Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Application Notes and Protocols for Coupling Reagents for H-D-Tyr(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as H-D-Tyr(tBu)-OH (N-α-H-O-tert-butyl-D-tyrosine), into peptide sequences is a critical step in the synthesis of many therapeutic peptides and research compounds. The bulky tert-butyl (tBu) protecting group on the tyrosine side chain, while essential for preventing side reactions, poses a significant steric challenge to peptide bond formation. This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences, lower yields, and increased difficulty in purification.
The selection of an appropriate coupling reagent is paramount to overcoming these challenges and ensuring high coupling efficiency and minimal racemization. This document provides a comprehensive overview of common and high-efficiency coupling reagents for the incorporation of this compound in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Detailed protocols and a comparative analysis of reagent performance are presented to guide researchers in optimizing their peptide synthesis strategies.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids like this compound. Modern peptide synthesis relies on several classes of reagents, primarily carbodiimides and onium salts (aminium/uronium and phosphonium), often used with additives that enhance reaction rates and suppress racemization. For challenging couplings, high-reactivity onium salts are generally recommended.[1]
| Reagent Class | Coupling Reagent | Common Additives | Base | Key Characteristics & Recommendations |
| Onium Salt (Aminium/Uronium) | HATU | (Internal HOAt) | DIPEA, Collidine | Highly Recommended. Generally considered the most efficient reagent for sterically hindered amino acids due to the formation of a highly reactive OAt-ester.[2][3] Provides faster reaction times and higher purity products with a lower risk of epimerization compared to HBTU.[2] |
| HBTU | HOBt | DIPEA | A robust and widely used reagent for standard couplings.[4] Less reactive than HATU, which may result in lower efficiency and require longer reaction times or double coupling for sterically hindered residues.[2] | |
| HCTU | (Internal 6-Cl-HOBt) | DIPEA, Collidine | A highly reactive reagent with performance often comparable to HATU. The 6-chloro-HOBt moiety enhances reactivity.[5] | |
| COMU | (Internal OxymaPure) | DIPEA, Collidine | Highly Recommended. A safer and highly efficient alternative to benzotriazole-based reagents like HATU.[6] Its coupling efficiency is comparable to or may even exceed that of HATU in some cases. It is particularly well-suited for microwave-assisted SPPS.[5][7] | |
| Carbodiimide | DIC | OxymaPure, HOBt | - | A cost-effective method. The resulting diisopropylurea byproduct is soluble in common organic solvents. Generally slower than onium salt methods and may be less effective for highly hindered couplings. The use of OxymaPure as an additive is recommended for improved performance and reduced racemization.[4][8] |
| Phosphonium Salt | PyAOP | (Internal HOAt) | DIPEA, Collidine | A highly effective coupling reagent, particularly for coupling N-methyl amino acids and other sterically hindered residues.[9] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis (SPPS) involving the coupling of this compound. These protocols assume a standard Fmoc/tBu strategy and begin after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.
General Resin Preparation and Fmoc Deprotection
-
Swell the resin (e.g., Rink Amide, Wang resin) in dimethylformamide (DMF) for 30-60 minutes in a fritted reaction vessel.
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).
Protocol 1: Coupling using HATU
This protocol is highly recommended for coupling sterically hindered amino acids like this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
2,4,6-Collidine or DIPEA (6 equivalents)
-
Peptide synthesis grade DMF
Procedure:
-
In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add 2,4,6-Collidine or DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling Reaction (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.
-
Drain the coupling solution and wash the resin with DMF (5-7 times).
Protocol 2: Coupling using HBTU
A standard and widely used method, though may be less efficient than HATU for this specific amino acid.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
Peptide synthesis grade DMF
Procedure:
-
In a separate vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, extending the reaction time to 4 hours or performing a double coupling may be necessary.
-
Monitoring the Coupling Reaction: Perform a Kaiser test. If the test is positive, a second coupling is recommended.
-
Drain the coupling solution and wash the resin with DMF (5-7 times).
Protocol 3: Coupling using COMU
An excellent alternative to HATU, offering high efficiency and improved safety.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
COMU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
Peptide synthesis grade DMF
Procedure:
-
In a separate vial, dissolve this compound (3 eq.) and COMU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow for a brief pre-activation of 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the reaction.
-
Drain the coupling solution and wash the resin with DMF (5-7 times).
Protocol 4: Coupling using DIC/OxymaPure
A cost-effective method, with OxymaPure enhancing performance and reducing racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
OxymaPure (3 equivalents)
-
DIC (3 equivalents)
-
Peptide synthesis grade DMF (or a DCM/DMF mixture)
Procedure:
-
In a separate vial, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Add DIC (3 eq.) to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling Reaction: Monitor the reaction progress using the Kaiser test.
-
After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).
Visualizations
Caption: General workflow for a single this compound coupling cycle in SPPS.
Caption: Logical relationship and relative effectiveness of coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes and Protocols for the Deprotection of the tert-Butyl Group from H-D-Tyr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (tBu) ether is a widely utilized protecting group for the phenolic hydroxyl function of tyrosine in peptide synthesis. Its stability to a broad range of reagents and reaction conditions, coupled with its facile removal under strong acidic conditions, makes it a valuable tool in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS). However, the deprotection step, typically employing strong acids like trifluoroacetic acid (TFA), can generate reactive tert-butyl cations. These electrophilic species can lead to undesired side reactions, most notably the re-alkylation of the deprotected tyrosine residue or other nucleophilic side chains, such as those of tryptophan or methionine.[1]
This document provides detailed protocols for the efficient deprotection of the tert-butyl group from H-D-Tyr(tBu)-OH, both as a single amino acid derivative and within a peptide sequence. It outlines standard cleavage cocktails, the critical role of scavengers in preventing side reactions, and methods for monitoring the reaction and isolating the final product.
Key Considerations for Deprotection
The successful removal of the tert-butyl group from this compound or a Tyr(tBu)-containing peptide hinges on several factors:
-
Acid Strength: Trifluoroacetic acid (TFA) is the most common reagent for tBu deprotection due to its ability to efficiently cleave the ether linkage.[2][3]
-
Scavengers: The addition of nucleophilic scavengers to the cleavage cocktail is crucial to "trap" the liberated tert-butyl cations and prevent side reactions.[1]
-
Reaction Time and Temperature: Deprotection is typically carried out at room temperature for 1 to 4 hours to ensure complete removal of the protecting group without significant degradation of the peptide.[1][2]
-
Peptide Sequence: The presence of other sensitive amino acids, such as tryptophan and methionine, necessitates the use of specific scavenger cocktails to avoid modification of their side chains.[1]
Deprotection Reagents and Cocktails
The choice of cleavage cocktail depends on the specific amino acid sequence and the scale of the reaction. The following table summarizes common cleavage cocktails for the deprotection of Tyr(tBu).
| Cleavage Cocktail Composition (v/v/v) | Scavengers | Target Application | Reference |
| 95% TFA / 5% Water | Water | Peptides without sensitive residues | [4] |
| 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | Water, TIS | General purpose, effective for peptides with Tyr, Trp, Met | [1][5] |
| 94% TFA / 1% TIS / 5% Dichloromethane (DCM) | TIS | Alternative for specific applications | |
| Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Water, Thioanisole, EDT | "Robust cocktail for complex peptides with multiple sensitive residues" | [1] |
Experimental Protocols
Protocol 1: Standard Deprotection of this compound in Solution
This protocol describes the deprotection of the free amino acid this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of DCM in a round-bottom flask.
-
Acid Treatment: Add a solution of 50% TFA in DCM (1:1 v/v) to the flask. A typical ratio is 10 mL of the TFA/DCM mixture per gram of amino acid.[6]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting residue in a small amount of DCM and precipitate the deprotected H-D-Tyr-OH by adding the solution dropwise to a stirred flask of cold diethyl ether (approximately 10-fold excess).[5]
-
Isolation: Collect the white precipitate by centrifugation.
-
Washing: Wash the pellet with cold diethyl ether two more times to remove any remaining TFA and byproducts.[1]
-
Drying: Dry the final product, H-D-Tyr-OH, under vacuum.
Protocol 2: Deprotection of a Tyr(tBu)-Containing Peptide from Solid Support (Fmoc-SPPS)
This protocol outlines the final cleavage and deprotection of a peptide synthesized using Fmoc chemistry on a solid support.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a fritted filter
-
Shaker or agitator
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with DCM (3 x 10 mL per gram of resin) and dry it under a stream of nitrogen or in a vacuum desiccator.[5]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry resin in the reaction vessel (approximately 10 mL per gram of resin).[7]
-
Agitation: Gently agitate the mixture at room temperature for 2-3 hours.[3][5]
-
Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean collection tube.
-
Resin Washing: Wash the resin with a small amount of fresh TFA (1-2 mL) to ensure complete recovery of the peptide.[1]
-
Precipitation: In a separate centrifuge tube, add the combined TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[5]
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether and wash the peptide pellet twice more with cold diethyl ether.[1]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Visualizing the Deprotection Workflow
The following diagrams illustrate the key processes involved in the deprotection of the tert-butyl group from tyrosine.
Caption: Mechanism of TFA-mediated deprotection of Tyr(tBu).
Caption: Workflow for peptide cleavage and deprotection from solid support.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Extend the reaction time to 3-4 hours. Ensure the TFA concentration is at least 95%. | [1] |
| Presence of +56 Da adduct in Mass Spectrum | Re-alkylation of tyrosine by the tert-butyl cation. | Increase the concentration and/or variety of scavengers (e.g., use Reagent K). | [1] |
| Low Yield | Incomplete cleavage from the resin. Significant side-product formation. | Extend the cleavage reaction time. Optimize the scavenger cocktail. Ensure complete precipitation with cold diethyl ether. | [1] |
Conclusion
The deprotection of the tert-butyl group from this compound is a critical step in peptide synthesis that requires careful consideration of the reaction conditions to achieve high yields and purity. The use of strong acids like TFA in combination with appropriate scavengers is essential to ensure complete deprotection while minimizing unwanted side reactions. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform this important transformation.
References
Application Notes and Protocols for the Synthesis of Peptides Containing D-Tyrosine Using H-D-Tyr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to a longer in-vivo half-life.[1] D-tyrosine, in particular, is a valuable component for designing peptides with unique structural and functional properties, including anti-melanogenic effects.[2][3][4]
This document provides a detailed guide for the solid-phase peptide synthesis (SPPS) of peptides containing D-tyrosine using the tert-butyl (tBu) protected building block, H-D-Tyr(tBu)-OH. The Fmoc/tBu strategy is the most widely adopted method for SPPS, offering mild reaction conditions and versatility.[5] The tBu protecting group on the phenolic hydroxyl group of the D-tyrosine side chain is crucial for preventing unwanted side reactions during peptide elongation.[6][7] This protecting group is stable under the basic conditions used for the removal of the Nα-Fmoc group but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step.[5]
These application notes offer comprehensive protocols for manual SPPS, guidance on reagent selection, and methods for the characterization of the final peptide product.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide Resin | Various | 100-200 mesh, ~0.5 mmol/g |
| This compound | Various | Peptide synthesis grade |
| Fmoc-L-amino acids(tBu)-OH | Various | Peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide synthesis grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Piperidine | Various | Reagent grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Diethyl ether | Various | Anhydrous |
| Acetonitrile (ACN) | Various | HPLC grade |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a model peptide containing a D-tyrosine residue.
Resin Swelling and Preparation
-
Place the desired amount of Rink Amide resin in a fritted syringe reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes at room temperature.[5]
-
Drain the DMF from the swollen resin.
Nα-Fmoc Group Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes and then drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[5]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
Amino Acid Coupling
This protocol utilizes the DIC/HOBt activation method, a classic approach that can minimize racemization.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add the this compound/HOBt solution to the deprotected peptide-resin. Then, add DIC (3 equivalents) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times).
Peptide Chain Elongation
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The use of scavengers is critical to prevent the re-attachment of the tBu cation to nucleophilic residues.
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube.
Peptide Precipitation and Purification
-
Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess). A white precipitate of the crude peptide should form.[5]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a model pentapeptide containing D-tyrosine, synthesized using the protocols described above.
| Parameter | Value | Method of Determination |
| Crude Peptide Yield | 70-85% | Gravimetric analysis |
| Crude Peptide Purity | >70% | RP-HPLC at 220 nm |
| Purified Peptide Yield | 30-50% | Gravimetric analysis |
| Final Peptide Purity | >95% | RP-HPLC at 220 nm |
| Molecular Weight | Confirmed | Mass Spectrometry (ESI-MS) |
Analytical Characterization
The identity and purity of the synthesized peptide should be confirmed using analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude and purified peptide. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) MS should be used to confirm the molecular weight of the final peptide, verifying the correct sequence was synthesized.
Visualizations
Experimental Workflow
Caption: Solid-Phase Peptide Synthesis Workflow.
Signaling Pathway Analogy
While SPPS is a chemical process, its stepwise nature can be conceptually compared to a signaling cascade where each step is dependent on the successful completion of the previous one.
Caption: SPPS as a Stepwise Process.
References
- 1. US4769445A - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]
- 2. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology [mdpi.com]
- 3. Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. ejbiotechnology.info [ejbiotechnology.info]
- 6. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. digital.csic.es [digital.csic.es]
Application Notes and Protocols: Utilizing H-D-Tyr(tBu)-OH for the Synthesis of Enzyme-Resistant Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to a short in vivo half-life and reduced bioavailability. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, such as D-enantiomers, into the peptide sequence. Proteases, being chiral enzymes, exhibit a high degree of stereospecificity and primarily recognize and cleave peptide bonds involving L-amino acids. The substitution of an L-amino acid with its D-counterpart renders the adjacent peptide bonds resistant to proteolytic cleavage, thereby significantly enhancing the peptide's stability.
This document provides detailed application notes and protocols for the use of H-D-Tyr(tBu)-OH, a tert-butyl protected D-tyrosine, in the synthesis of enzyme-resistant peptides. The tert-butyl (tBu) group provides robust protection for the phenolic hydroxyl side chain of tyrosine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring high purity of the final peptide product.
Data Presentation
The incorporation of D-tyrosine in place of L-tyrosine dramatically increases the stability of peptides in the presence of proteolytic enzymes and serum. The following tables summarize the expected comparative stability of a model peptide containing either L-tyrosine or D-tyrosine.
Table 1: Comparative Stability of L-Tyr vs. D-Tyr Peptides in Human Serum
| Peptide Variant | Amino Acid at Position X | Half-life (t½) in Human Serum (hours) |
| Model Peptide-L | L-Tyrosine | < 1 |
| Model Peptide-D | D-Tyrosine | > 48 |
Table 2: Enzymatic Degradation Profile against Chymotrypsin
| Peptide Variant | Amino Acid at Position X | % Intact Peptide after 4h Incubation with Chymotrypsin |
| Model Peptide-L | L-Tyrosine | < 5% |
| Model Peptide-D | D-Tyrosine | > 95% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Tyrosine Containing Peptide using Fmoc/tBu Strategy
This protocol outlines the manual synthesis of a model enzyme-resistant peptide using this compound on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound: Repeat steps 2 and 3 using Fmoc-D-Tyr(tBu)-OH for the desired position in the peptide sequence.
-
Chain Elongation: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: In Vitro Serum Stability Assay
This protocol describes a method to evaluate the stability of the synthesized D-tyrosine containing peptide in human serum.
Materials:
-
Synthesized L-Tyr and D-Tyr containing peptides
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% TFA (Precipitation solution)
-
HPLC or LC-MS system
Procedure:
-
Peptide Incubation:
-
Prepare stock solutions of the L-Tyr and D-Tyr peptides in PBS.
-
In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed human serum to a final concentration of 100 µM.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide-serum mixture.
-
-
Protein Precipitation:
-
Immediately add three volumes of cold precipitation solution (ACN with 0.1% TFA) to the aliquot to stop enzymatic activity and precipitate serum proteins.
-
Vortex and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant and analyze by RP-HPLC or LC-MS.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
-
Visualization of Workflows and Pathways
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Serum Stability Assay Workflow.
Application Example: D-Tyr Containing Somatostatin Analogs
Somatostatin is a natural peptide hormone that inhibits the release of several other hormones, including growth hormone. Its therapeutic use is limited by its very short half-life. Analogs of somatostatin, such as octreotide, incorporate D-amino acids (like D-Trp and D-Phe) to enhance stability and improve receptor binding affinity. The substitution of the native L-Tyr with D-Tyr in novel somatostatin analogs can further increase their resistance to enzymatic degradation.
Somatostatin and its analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). The signaling pathway initiated by SSTR activation is crucial for their therapeutic action.
Caption: Somatostatin Receptor (SSTR) Signaling Pathway.
Application Notes and Protocols: Manual Coupling of H-D-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In solid-phase peptide synthesis (SPPS), the incorporation of tyrosine residues is crucial for creating peptides involved in various biological processes, particularly in signal transduction.[1] The use of a protected form of tyrosine, such as H-D-Tyr(tBu)-OH, is essential to prevent unwanted side reactions at its nucleophilic hydroxyl group.[2] The tert-butyl (tBu) group serves as a robust, acid-labile protecting group for the tyrosine side chain, preventing O-acylation during peptide chain elongation.[2][3] This tBu group remains stable under the basic conditions used for Nα-Fmoc group removal and is efficiently cleaved during the final acidolytic step, typically with trifluoroacetic acid (TFA).[1][3]
This document provides detailed protocols for the manual coupling of D-Tyrosine with a tert-butyl protected side chain (D-Tyr(tBu)-OH) onto a solid-phase resin. In the context of Fmoc-based SPPS, the incoming amino acid must have its alpha-amino group temporarily protected, typically with the Fmoc group (i.e., Fmoc-D-Tyr(tBu)-OH). The "H-" in the topic refers to the state of the resin-bound peptide after the previous Fmoc-deprotection step, which bears a free N-terminal primary amine ready for coupling. The following protocols detail the standard Fmoc/tBu synthesis cycle for this specific amino acid.
Data Presentation: Quantitative Parameters
Successful coupling depends on appropriate stoichiometry and reaction conditions. The tables below summarize typical quantitative parameters for a standard 0.1 mmol scale synthesis.
Table 1: Reagent Stoichiometry for Fmoc-D-Tyr(tBu)-OH Coupling
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
|---|---|---|
| Fmoc-D-Tyr(tBu)-OH | 2 - 5 | Amino acid to be coupled.[4] |
| Coupling Reagents | ||
| HBTU / TBTU | 1.9 - 5 | Uronium/Aminium salt activator.[4] |
| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator, recommended for difficult couplings.[1][4] |
| DIC | 3 - 5.5 | Carbodiimide activator.[4] |
| Additives | ||
| HOBt | 3 - 5.5 | Reduces racemization and improves efficiency.[4][5] |
| Bases | ||
| DIPEA | 4 - 10 | Tertiary amine base for activation.[4] |
| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization.[4][6] |
Table 2: Typical Reaction Parameters
| Parameter | Value / Procedure | Notes |
|---|---|---|
| Fmoc Deprotection | ||
| Reagent | 20% Piperidine in DMF (v/v) | Standard reagent for Fmoc removal.[4] |
| Treatment Time | 5 min, then 10-20 min | A two-step treatment ensures complete removal.[3][4] |
| Coupling Reaction | ||
| Solvent | DMF or NMP | N,N-Dimethylformamide or N-Methyl-2-pyrrolidone.[4] |
| Pre-activation Time | 2 - 5 minutes | For uronium/aminium salt-based methods (HBTU, HATU).[1][4] |
| Coupling Time | 1 - 4 hours | Can be extended for sterically hindered sequences.[4] |
| Temperature | Room Temperature | Standard condition for most coupling reactions.[4] |
| Monitoring |
| Primary Amine Test | Kaiser Test | A negative result (yellow beads) indicates complete coupling.[1][7] |
Experimental Workflow
The following diagram illustrates the key stages in a single coupling cycle during manual solid-phase peptide synthesis.
Caption: Workflow for a single manual SPPS coupling cycle.
Experimental Protocols
These protocols assume a starting point where the peptide-resin has a free N-terminal amine (generated from the previous cycle's Fmoc deprotection). If starting with a new resin, perform the initial Fmoc deprotection as described below.
-
Peptide synthesis grade resin (e.g., Rink Amide, Wang)
-
Fmoc-D-Tyr(tBu)-OH
-
Coupling reagents (HBTU or DIC) and additives (HOBt)
-
Bases: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Fritted syringe or manual peptide synthesis vessel
-
Shaker or vortexer
-
Kaiser test kit
This procedure is performed at the beginning of every coupling cycle to expose the N-terminal amine.
-
Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[4]
-
Initial Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.[8]
-
Final Deprotection: Drain the piperidine solution. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[1][8]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
-
Confirmation: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive test results in a dark blue color).[4]
This is a robust and widely used method for standard couplings.[4]
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (3 eq.), HBTU (2.9-3 eq.), and HOBt (3 eq., optional but recommended) in DMF.[1][4] Add DIPEA (6 eq.) to the mixture.
-
Pre-activation: Allow the solution to pre-activate for 2-5 minutes at room temperature.[1]
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.[1][4]
-
Monitoring: Perform a Kaiser test (see section 4.5) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[4] If the test is positive, the coupling reaction can be extended or a second coupling can be performed.[1]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.[4] The resin is now ready for the next cycle's deprotection step.
This classic method is beneficial for minimizing racemization.[4][9]
-
Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Coupling Reaction: Add the Fmoc-D-Tyr(tBu)-OH/HOBt solution to the deprotected peptide-resin. Add DIC (3 eq.) to the resin slurry. Agitate the mixture at room temperature for 1-4 hours.[4]
-
Monitoring: Monitor the reaction progress using the Kaiser test (see section 4.5).
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).[4] The resin is now ready for the next cycle.
The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines on the resin.[7]
-
Sample Preparation: Remove a small sample of resin beads (a few milligrams) from the reaction vessel and place them in a small glass test tube.
-
Washing: Wash the beads thoroughly with ethanol and then pyridine.
-
Reagent Addition: Add 2-3 drops each of:
-
Potassium cyanide in pyridine
-
Ninhydrin in n-butanol
-
Phenol in n-butanol
-
-
Heating: Heat the test tube at 100-120°C for 5 minutes.
-
Observation:
References
Application Notes and Protocols for Automated Synthesis of Peptides Containing H-D-Tyr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the sterically hindered D-amino acid, H-D-Tyr(tBu)-OH, into peptide sequences using automated solid-phase peptide synthesis (SPPS). The protocols detailed herein are centered around the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.
The inclusion of D-amino acids, such as D-Tyrosine, is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] The tert-butyl (tBu) protecting group on the tyrosine side chain prevents unwanted side reactions during synthesis and is readily removed during the final cleavage step under acidic conditions.[2] However, the bulky nature of both the D-enantiomer and the tBu group presents a steric hindrance that can impede coupling efficiency and requires optimized protocols to ensure high-purity peptide products.[1]
Key Considerations for Incorporating this compound
Successful automated synthesis of peptides containing this compound hinges on optimizing the coupling reaction to overcome steric hindrance while minimizing the risk of epimerization at the chiral center of the D-amino acid. Key factors to consider include the choice of coupling reagents, additives, base, and reaction conditions such as time and temperature.
Coupling Reagents: For sterically hindered amino acids, potent activating reagents are crucial. Uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyAOP, are generally more effective than standard carbodiimide reagents such as DIC.[1] HATU and COMU are often preferred for their high reactivity and ability to facilitate difficult couplings.[3]
Additives: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® is highly recommended. These additives form highly reactive esters that can enhance coupling efficiency and, importantly, suppress racemization (epimerization).[1]
Base: The choice of base and its concentration can significantly influence epimerization. While N,N-diisopropylethylamine (DIPEA) is commonly used, a weaker or more sterically hindered base like 2,4,6-collidine is often recommended for sensitive couplings to minimize the risk of epimerization.[3][4]
Double Coupling and Capping: For particularly difficult sequences, a double coupling strategy, where the coupling step is repeated, can be employed to drive the reaction to completion. If unreacted amines remain after a second coupling, a capping step with a reagent like acetic anhydride is recommended to prevent the formation of deletion sequences.[4]
Temperature: Elevated temperatures can increase the rate of coupling for sterically hindered residues.[5] However, higher temperatures can also increase the risk of epimerization.[6] Therefore, temperature should be optimized carefully, often in conjunction with the choice of coupling reagents and reaction time. Microwave-assisted peptide synthesizers can be particularly effective in accelerating coupling reactions at controlled temperatures.[7]
Experimental Protocols
The following protocols are designed for automated peptide synthesizers utilizing Fmoc/tBu chemistry. Parameters may need to be optimized based on the specific instrument, peptide sequence, and resin. The protocols assume the use of Fmoc-D-Tyr(tBu)-OH as the input amino acid.
Protocol 1: Standard Automated Coupling Cycle for Fmoc-D-Tyr(tBu)-OH
This protocol outlines a single cycle for the incorporation of Fmoc-D-Tyr(tBu)-OH.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in the reaction vessel of the automated synthesizer.[2]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, pre-activate Fmoc-D-Tyr(tBu)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent and additive.
-
Option A (HATU/Collidine): Dissolve Fmoc-D-Tyr(tBu)-OH (3 eq.), HATU (2.9 eq.), and 2,4,6-collidine (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.[2]
-
Option B (HBTU/DIPEA): Dissolve Fmoc-D-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.[2]
-
Transfer the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, this time can be extended, or a double coupling can be performed.[2][8]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (typically 5-7 cycles) to remove excess reagents and byproducts.[2]
-
Monitoring the Coupling Reaction (Optional but Recommended): Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete coupling reaction. If the test is positive, a second coupling is recommended.[2]
Protocol 2: Double Coupling Strategy for Difficult Sequences
If the initial coupling of Fmoc-D-Tyr(tBu)-OH is incomplete, a second coupling should be performed.
-
Following the washing step of the first coupling (Protocol 1, Step 4), repeat the amino acid activation and coupling steps (Protocol 1, Step 3) with a fresh solution of activated Fmoc-D-Tyr(tBu)-OH.
-
After the second coupling, wash the resin thoroughly with DMF as before.
-
Perform a Kaiser test to confirm the completion of the reaction. If the test is still positive, proceed to a capping step.
Protocol 3: Final Cleavage and Deprotection
After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and then dry the resin under a stream of nitrogen or in vacuo.[8]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K," which consists of 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). This cocktail contains scavengers to trap the reactive carbocations generated during the cleavage of the tBu protecting groups.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage byproducts.
-
Dry the crude peptide pellet. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Data Presentation
The following tables summarize the recommended reagents and reaction conditions for the successful automated synthesis of peptides containing this compound.
Table 1: Recommended Reagents for Coupling of Fmoc-D-Tyr(tBu)-OH
| Reagent Class | Reagent | Common Additives | Base | Key Characteristics & Recommendations |
| Uronium/Aminium Salts | HATU | HOAt, OxymaPure® | 2,4,6-Collidine, DIPEA | Highly effective for sterically hindered amino acids; HOAt and OxymaPure® are recommended to suppress epimerization. Collidine is preferred over DIPEA to minimize epimerization.[1][2][3] |
| HBTU | HOBt, HOAt, OxymaPure® | DIPEA, 2,4,6-Collidine | A robust and common coupling reagent; the use of additives is crucial to minimize side reactions.[2] | |
| COMU | (Internal Oxyma) | DIPEA, 2,4,6-Collidine | A newer generation uronium salt with high coupling efficiency and a lower tendency for racemization.[3] | |
| Phosphonium Salts | PyAOP | HOAt, OxymaPure® | DIPEA, 2,4,6-Collidine | A powerful coupling reagent, particularly effective for difficult couplings.[9] |
| Carbodiimides | DIC | HOBt, HOAt, OxymaPure® | - | A cost-effective option, but generally less effective for sterically hindered residues. Requires longer reaction times and the use of additives is essential.[10] |
Table 2: Typical Automated Synthesizer Protocol Parameters for Fmoc-D-Tyr(tBu)-OH Coupling
| Parameter | Standard Protocol | Optimized Protocol for Difficult Coupling |
| Fmoc-D-Tyr(tBu)-OH Equivalents | 3 - 5 | 5 |
| Coupling Reagent Equivalents | 2.9 - 4.9 | 4.9 |
| Base Equivalents | 6 - 10 | 10 |
| Solvent | DMF | DMF or NMP |
| Coupling Time | 1 - 2 hours | 2 - 4 hours (or double coupling) |
| Temperature | Room Temperature | Room Temperature to 40°C (with caution) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. file.globalso.com [file.globalso.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cleavage of Peptides Containing Tyr(tBu) Residues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient cleavage of peptides containing Tyrosine with a tert-Butyl (tBu) side-chain protecting group. The provided methodologies are essential for obtaining high-purity peptides during solid-phase peptide synthesis (SPPS).
Introduction
The final step in solid-phase peptide synthesis is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. For peptides containing Tyrosine protected with a tert-Butyl (Tyr(tBu)) group, this is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).
During the TFA-mediated cleavage, the tBu group is removed, generating a reactive tert-butyl cation. This cation can subsequently re-attach to the electron-rich phenolic ring of the deprotected Tyrosine or other sensitive residues like Tryptophan, Methionine, and Cysteine, leading to the formation of undesired byproducts. To prevent these side reactions, a "cleavage cocktail" containing TFA and a mixture of scavengers is employed. Scavengers are nucleophilic compounds that effectively trap the reactive carbocations.[1]
This application note details the composition of various cleavage cocktails, provides comparative data on their effectiveness, and offers step-by-step protocols for the cleavage process.
Cleavage Cocktail Compositions
The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of other sensitive residues. Below is a summary of commonly used cleavage cocktails for peptides containing Tyr(tBu).
Standard Cleavage Cocktail
A widely used and generally effective cleavage cocktail for routine peptides containing Tyr(tBu) is a mixture of TFA, Triisopropylsilane (TIS), and water.[1] TIS is a highly efficient scavenger for tBu cations, while water assists in their hydration.[1]
Reagent K
For peptides containing multiple sensitive residues such as Cysteine, Methionine, or Tryptophan in addition to Tyrosine, a more robust cocktail known as "Reagent K" is recommended.[2][3][4][5][6][7]
Other Specialized Cocktails
Other combinations of scavengers can be employed for specific applications, for instance, when dealing with peptides containing sulfonyl-based protecting groups on Arginine.[3]
Quantitative Comparison of Cleavage Cocktails
The effectiveness of different scavengers in minimizing the formation of tert-butyl adducts has been evaluated. The following table summarizes the relative performance of various thiols as scavengers in preventing the formation of a t-Bu adduct with a model peptide.
| Scavenger | Crude Peptide Purity (%) | t-Bu Adduct Formation (%) |
| No Thiol | Lower | ~2-fold increase |
| Dithiothreitol (DTT) | High | Low |
| 1,2-Benzenedimethanethiol (1,2-BDMT) | High | Low |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | Highest | Lowest |
Data adapted from a study on a model peptide containing sensitive residues. Percentages are relative area determined by HPLC.[8]
Experimental Protocols
Protocol 1: Standard Cleavage of a Tyr(tBu)-Containing Peptide
This protocol is suitable for most routine peptides containing Tyr(tBu) and other standard protected amino acids.[1]
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v).[1] For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Peptide Precipitation:
-
Peptide Collection and Washing:
-
Drying:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[1]
-
Protocol 2: Cleavage using Reagent K
This protocol is recommended for peptides with multiple sensitive residues.[4][9]
Materials:
-
Peptide-resin
-
Reagent K (TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol at 82.5:5:5:5:2.5 v/v/v/v/v)[9]
-
Cold diethyl ether or methyl t-butyl ether[4]
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Reaction vessel
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin and rinse with a small volume of fresh TFA.[4]
-
Combine the filtrates.
-
-
Peptide Precipitation:
-
Concentrate the combined filtrates to a syrup under reduced pressure.[4]
-
Dissolve the syrup in a minimum volume of TFA.[4]
-
Add the solution to cold methyl t-butyl ether (approximately 300:1 v/v methyl t-butyl ether: peptide solution) to precipitate the peptide.[4]
-
Alternatively, precipitate with cold diethyl ether as described in Protocol 1.
-
-
Peptide Collection and Washing:
-
Filter or centrifuge to collect the crude peptide.[4]
-
Wash the peptide pellet with cold ether.
-
-
Drying:
-
Dry the peptide pellet under vacuum.
-
Visualizations
Experimental Workflow for Peptide Cleavage
Caption: General experimental workflow for peptide cleavage from solid support.
Logical Relationship of Cleavage Components
Caption: Interaction of components during the cleavage of Tyr(tBu)-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. polypeptide.com [polypeptide.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of D-Tyrosine Containing Peptides by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-tyrosine, into peptide therapeutics is a key strategy to enhance their stability against enzymatic degradation, prolong in-vivo half-life, and modulate biological activity.[1] The presence of a D-amino acid can induce significant changes in the peptide's secondary structure, potentially leading to improved receptor binding affinity.[1] However, these modifications, particularly the increased hydrophobicity imparted by residues like O-methyl-D-tyrosine, present unique challenges during purification.[1][2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for purifying synthetic peptides due to its high resolving power and compatibility with volatile mobile phases, which are easily removed during lyophilization.[2][3][4]
This document provides detailed protocols and application notes for the purification of synthetic peptides containing D-tyrosine using RP-HPLC. It covers method development, optimization strategies, and troubleshooting to ensure high purity and yield of the target peptide.
Principle of RP-HPLC Purification
RP-HPLC separates molecules based on their relative hydrophobicity.[2][4][5] The process involves a non-polar stationary phase (typically C8 or C18 silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN).[2][3][4] An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution.[3][5]
The purification process is as follows:
-
The crude peptide mixture is loaded onto the column in a mobile phase with a low concentration of organic solvent. The peptides bind to the hydrophobic stationary phase.
-
A linear gradient is applied, gradually increasing the concentration of the organic solvent in the mobile phase.
-
Peptides elute from the column in order of increasing hydrophobicity; more hydrophobic peptides, such as those containing D-tyrosine or its modified versions, will require a higher concentration of organic solvent to be eluted.[4]
-
The eluted peptides are detected by monitoring UV absorbance, typically at 214-220 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).[3][6][7]
Experimental Workflow
The general workflow for the purification of a D-tyrosine containing peptide is depicted below.
Caption: General workflow for the synthesis and purification of D-tyrosine containing peptides.
Experimental Protocols
Materials and Reagents
-
Crude D-tyrosine-containing peptide (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.[4][8]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.[4][8]
-
Degas both mobile phases for at least 15 minutes by sonication or vacuum filtration before use.[4]
Protocol 1: Analytical RP-HPLC Method Development
This initial step is crucial for determining the retention time of the target peptide and for optimizing the separation from impurities.[2]
-
Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of a solvent mixture that ensures complete dissolution (e.g., 50:50 Mobile Phase A:Mobile Phase B or a small amount of DMSO followed by dilution with Mobile Phase A).[1][2] Vortex and centrifuge to remove any insoluble material.[2][4]
-
System Equilibration: Equilibrate the analytical C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Monitor at 214 nm and 280 nm.[2]
-
Scouting Gradient: Inject 10-20 µL of the prepared sample. Run a broad, linear gradient to determine the approximate elution percentage of Mobile Phase B for the target peptide.[2]
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. A shallower gradient will increase the separation between the target peptide and closely eluting impurities.[1]
Table 1: Example Analytical RP-HPLC Conditions
| Parameter | Condition |
| Column | Analytical C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min[2] |
| Detection | 214 nm and 280 nm[2][7] |
| Column Temp. | Ambient or slightly elevated (e.g., 30-40 °C)[1] |
| Injection Volume | 10-20 µL |
| Scouting Gradient | 5% to 95% B over 30 min[2] |
| Optimized Gradient | e.g., 20% to 40% B over 40 min |
Protocol 2: Preparative RP-HPLC Purification
-
Sample Preparation and Loading: Dissolve the crude peptide (e.g., 50-100 mg, depending on column capacity) in a minimal volume of a suitable solvent.[2] Using a small amount of a strong organic solvent like DMSO before diluting with the initial mobile phase can help prevent aggregation of hydrophobic peptides.[1] Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Column Equilibration: Equilibrate the preparative C18 column with the starting percentage of Mobile Phase B determined from the optimized analytical method. Use a flow rate appropriate for the column diameter.[2]
-
Gradient Elution: Run the optimized gradient developed during the analytical stage.
-
Fraction Collection: Collect fractions throughout the elution of the main peak corresponding to the target peptide.[4]
-
Analysis of Fractions: Analyze the purity of each collected fraction using the developed analytical HPLC method.[4][8] Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pooling and Lyophilization: Combine the fractions with the desired purity (e.g., >98%).[4] Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.[3][4][8]
Table 2: Example Preparative RP-HPLC Conditions
| Parameter | Condition |
| Column | Preparative C18 (e.g., 21.2 x 250 mm, 10 µm)[2] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min (for a 21.2 mm ID column)[2][5] |
| Detection | 214 nm and 280 nm |
| Column Temp. | Ambient |
| Injection Load | 50-100 mg (column dependent) |
| Optimized Gradient | Based on analytical method development |
Troubleshooting
Peptide purification can sometimes be challenging. The following decision tree outlines common problems and potential solutions when purifying D-tyrosine containing peptides.
Caption: Troubleshooting decision tree for RP-HPLC purification of peptides.
Data Presentation
The following table presents hypothetical data from the purification of a 12-amino acid peptide containing a single D-tyrosine residue.
Table 3: Hypothetical Purification Summary
| Parameter | Crude Sample | Pooled Fractions |
| Total Amount | 100 mg | 35 mg |
| Purity (by Analytical HPLC) | 45% | >98% |
| Identity (by Mass Spec) | Confirmed | Confirmed |
| Overall Yield | - | 35% |
| Key Impurities | Deletion sequences, incompletely deprotected peptides | Not Detected |
Conclusion
The successful purification of peptides containing D-tyrosine by RP-HPLC is achievable through a systematic approach to method development and optimization. Careful consideration of the increased hydrophobicity and potential for aggregation is essential. The protocols provided in this application note serve as a comprehensive guide for researchers to obtain highly pure D-tyrosine containing peptides for various scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. renyi.hu [renyi.hu]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing racemization of H-D-Tyr(tBu)-OH during coupling
Topic: Preventing Racemization of H-D-Tyr(tBu)-OH during Coupling
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing the racemization of this compound during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling, and why is it a concern?
A1: Racemization, or more accurately, epimerization, is the undesirable conversion of the desired D-enantiomer of tyrosine (this compound) into its L-enantiomer during the peptide coupling step.[1] The stereochemical integrity of each amino acid is crucial for the final three-dimensional structure and biological activity of a peptide. The incorporation of the incorrect L-isomer can lead to a significant reduction in therapeutic efficacy, altered biological activity, or the creation of diastereomeric impurities that are difficult to separate from the target peptide.[1]
Q2: What are the primary chemical mechanisms causing racemization during peptide coupling?
A2: Racemization during peptide bond formation primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of the desired D-peptide and the undesired L-diastereomer.[1]
-
Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate. Similar to the oxazolone pathway, this intermediate can be re-protonated from either side, resulting in racemization.[1]
Q3: Which factors have the most significant impact on the extent of D-Tyr(tBu)-OH racemization?
A3: Several factors during the coupling step influence the rate of racemization:
-
Coupling Reagents: The type of coupling reagent used to activate the carboxylic acid is a critical factor.[2]
-
Additives: The presence of racemization-suppressing additives is crucial, especially when using carbodiimides.[3]
-
Base: The strength and steric hindrance of the base used can significantly affect the rate of racemization.[4]
-
Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[3]
-
Solvent: The polarity of the solvent can influence the formation of intermediates that lead to racemization.[4]
Troubleshooting Guide
Issue: High levels of L-Tyr(tBu)-OH detected in the final peptide product.
This is a common issue indicating significant epimerization has occurred during the coupling of this compound. Follow this logical workflow to diagnose and mitigate the problem.
Caption: A step-by-step workflow for troubleshooting racemization of this compound.
Quantitative Data Summary
The choice of coupling reagent and additive has a profound impact on the level of racemization. The following table summarizes the percentage of L-isomer formation observed during the coupling of a racemization-prone D-amino acid under various conditions. The principles are directly applicable to this compound.[1]
| Coupling Reagent | Additive | Base | % L-Isomer Formation (Epimerization) |
| DIC | None | DIPEA | High (>5%)[1] |
| DIC | HOBt | DIPEA | ~1.5%[1] |
| DIC | Oxyma Pure | DIPEA | <0.5%[1] |
| HBTU | (Internal HOBt) | DIPEA | ~1.2%[1] |
| HATU | (Internal HOAt) | DIPEA | ~0.8%[1] |
| COMU | (Internal Oxyma) | DIPEA | <0.2%[1] |
Data adapted from studies on racemization-prone amino acids, with principles directly applicable to Tyrosine.[1]
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Minimizing Racemization of this compound
This protocol details a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.
1. Resin Preparation:
-
Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[1]
-
Drain the DMF just before adding the activated amino acid solution.[1]
2. Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.[1]
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the mixture.[1]
-
Allow the solution to pre-activate for 1-5 minutes. Do not exceed this time, as prolonged pre-activation can increase racemization.[1]
-
Immediately add the activated amino acid solution to the drained resin.[1]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[1]
3. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.[1]
4. Confirmation (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines. If the test is positive, a second coupling may be necessary.[1]
Protocol 2: Coupling using HATU with a Weaker Base
This protocol is recommended for particularly sensitive couplings where minimizing racemization is critical.
1. Resin Preparation:
-
Follow the resin preparation steps as outlined in Protocol 1.
2. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and 2,4,6-Collidine (6 equivalents) in DMF.[2]
-
Allow the mixture to pre-activate for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.[2]
-
Agitate the reaction mixture for 2-4 hours at room temperature.[2]
3. Washing and Subsequent Steps:
-
Follow the washing and confirmation steps as outlined in Protocol 1.
Visualization of Racemization Mechanism
Caption: The two primary pathways for racemization during peptide coupling.
References
Troubleshooting low coupling efficiency with H-D-Tyr(tBu)-OH
Welcome to the technical support center for troubleshooting issues related to the coupling of H-D-Tyr(tBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
A1: The primary cause of low coupling efficiency with this compound is steric hindrance. The bulky tert-butyl (tBu) protecting group on the tyrosine side chain, combined with the D-amino acid configuration, can physically obstruct the activated carboxyl group from approaching the N-terminal amine of the growing peptide chain. This steric hindrance slows down the rate of peptide bond formation, which can lead to incomplete reactions and the formation of deletion sequences.[1]
Q2: How can I identify a failed or incomplete coupling of this compound?
A2: A common method to detect incomplete coupling is through a qualitative ninhydrin (Kaiser) test performed on a small sample of the resin beads.[1] A positive result, indicated by a blue or purple color, signifies the presence of unreacted primary amines on the resin.[1] Conversely, a negative result (yellow or colorless beads) suggests a complete coupling reaction.[2] Further analysis of the crude peptide by mass spectrometry can also reveal a significant peak corresponding to the deletion sequence.
Q3: Are D-amino acids generally more difficult to couple than L-amino acids?
A3: While the fundamental reaction chemistry is the same, the stereochemistry of D-amino acids can sometimes influence the conformation of the growing peptide chain on the resin. This can potentially lead to secondary structures that may hinder coupling efficiency. However, the primary factor for difficult couplings is typically the steric bulk of the amino acid side chain and its protecting group.
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after an initial, incomplete coupling attempt.[1] This strategy is highly recommended for sterically hindered amino acids like this compound, especially if a positive Kaiser test is observed after the first coupling.
Q5: What is "capping" and how can it help?
A5: Capping is a procedure used to block any unreacted N-terminal amines after a coupling step by acetylating them. This is typically done using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Capping prevents the unreacted peptide chains from participating in subsequent coupling steps, which simplifies the purification of the final full-length peptide by avoiding deletion sequences that are close in mass and retention time to the target peptide.
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to resolving low coupling efficiency with this compound.
References
Technical Support Center: Side Reactions of the tert-Butyl Group in Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding side reactions associated with tert-butyl (tBu) protecting groups in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with tert-butyl protecting groups?
The most common side reactions stem from the generation of reactive tert-butyl cations during the final trifluoroacetic acid (TFA) cleavage step.[1] These cations can cause:
-
Alkylation: Electrophilic attack on nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[1][2] This results in an unwanted mass addition of +56 Da to the peptide.[3]
-
Aspartimide Formation: This is a base-catalyzed intramolecular cyclization involving an aspartic acid residue protected with a tBu ester (Asp(OtBu)).[4][5] It is especially prevalent in Asp-Gly or Asp-Ser sequences and can lead to racemization and the formation of difficult-to-separate α- and β-peptide isomers.[6]
Q2: Why are tert-butyl groups used so widely if they cause these issues?
The tert-butyl group is integral to the Fmoc/tBu orthogonal protection strategy, which is the most common approach in SPPS.[2][7] The tBu groups are stable under the basic conditions (e.g., piperidine) used for Fmoc group removal but are readily cleaved by strong acids like TFA.[2][8] This orthogonality is crucial for the stepwise assembly of the peptide chain.[7]
Q3: What is a tert-butyl cation and how do scavengers help?
During TFA cleavage, the acid protonates the tBu-protected side chains, causing the protecting group to leave as a stable tert-butyl carbocation (t-Bu⁺).[1] This cation is a potent electrophile. Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap these reactive cations, preventing them from modifying the peptide.[1][2] Common scavengers include triisopropylsilane (TIS), water, and various thiols like 1,2-ethanedithiol (EDT).[1][2]
Q4: Which amino acid residues are most susceptible to tert-butylation?
Amino acids with nucleophilic side chains are the most vulnerable.[1]
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[1][9]
-
Methionine (Met): The thioether side chain can be alkylated.[1] It is also susceptible to oxidation (+16 Da).[1]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[1][3]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[1]
Q5: How can I minimize aspartimide formation?
Aspartimide formation is promoted by repeated exposure to the base (piperidine) used for Fmoc deprotection.[6]
-
Sequence Consideration: Be aware of problematic sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[4][6]
-
Protecting Groups: For very sensitive sequences, consider using alternative, more sterically hindered side-chain protecting groups for Asp, such as 3-methylpent-3-yl (OMpe), which have been shown to reduce aspartimide formation compared to OtBu.[2][6]
-
Backbone Protection: Employing di- or tri-methoxybenzyl (DMB/TMB) groups on the amide nitrogen of the residue following Asp can prevent the initial cyclization.[6]
Troubleshooting Guides
Issue 1: My mass spectrometry data shows a +56 Da adduct.
Symptom: The primary peptide peak is accompanied by a significant peak corresponding to the desired mass +56 Da.[3][10]
Probable Cause: This is the classic signature of tert-butylation, where a tert-butyl cation has alkylated a nucleophilic residue like Trp, Met, or Cys.[1][10]
Solution:
-
Identify the Susceptible Residue: Check your peptide sequence for Trp, Met, or Cys.
-
Optimize the Scavenger Cocktail: The standard cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) may be insufficient.[10] For peptides containing Cys or Met, add a thiol scavenger like 1,2-ethanedithiol (EDT) or thioanisole.[1][10]
-
Implement a Two-Step Cleavage: For particularly stubborn S-tert-butylation of Cys, a two-step cleavage protocol can be highly effective.[3][10] This involves an initial cleavage with a lower TFA concentration (e.g., 70%) followed by an increase to a higher concentration (e.g., 80-90%).[3][10]
Issue 2: My HPLC shows multiple, poorly resolved peaks around the target mass, especially with Asp-containing peptides.
Symptom: The main product peak is broad or split, and mass spectrometry may show a -18 Da peak (loss of water from cyclization) or peaks with the same mass as the target peptide.
Probable Cause: This strongly suggests aspartimide formation. The cyclic intermediate can hydrolyze during purification to form a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their racemized versions, which are often difficult to separate via HPLC.[11]
Solution:
-
Modify Fmoc-Deprotection: Use a lower concentration of piperidine or add a weak acid like formic acid to the deprotection solution to reduce the basicity that drives the side reaction.
-
Use Bulky Protecting Groups: For future syntheses of the same sequence, replace Fmoc-Asp(OtBu)-OH with a derivative that has a bulkier side-chain protecting group, which sterically hinders the cyclization reaction.[2][6]
-
Check Purification pH: During HPLC purification, maintain an acidic pH to minimize the rate of aspartimide ring-opening, which can occur under neutral or basic conditions.[11]
Issue 3: My peptide is showing incomplete deprotection.
Symptom: Mass spectrometry reveals peaks corresponding to the peptide with tBu groups still attached (e.g., M+56 for one remaining tBu group, M+112 for two, etc.).
Probable Cause: The cleavage reaction was not efficient enough to remove all acid-labile protecting groups. This can be due to insufficient time, low TFA concentration, or steric hindrance within the peptide.
Solution:
-
Extend Cleavage Time: Increase the duration of the TFA cleavage, especially for peptides with multiple Arg(Pbf) groups, which can require longer deprotection times.[12][13]
-
Increase TFA Concentration: Ensure the final TFA concentration in the cleavage cocktail is sufficiently high (typically >90%).
-
Ensure Proper Agitation: Make sure the resin is well-swollen in the cleavage cocktail and agitated throughout the reaction to ensure complete exposure to the acid.[12]
Data & Protocols
Data Presentation
Table 1: Common Scavengers for TFA Cleavage Cocktails
| Scavenger | Target Side Reaction | Typical Conc. (v/v) | Function |
| Triisopropylsilane (TIS) | tert-Butylation, Trityl re-attachment | 2.5 - 5% | Reduces tert-butyl cations to isobutane.[2] |
| Water | tert-Butylation | 2.5 - 5% | Reacts with tert-butyl cations to form tert-butanol.[2] |
| 1,2-Ethanedithiol (EDT) | tert-Butylation, Met Oxidation | 2.5 - 5% | Acts as a potent thiol scavenger and reducing agent.[1][10] |
| Thioanisole | tert-Butylation, Pbf/Pmc side reactions | 2.5 - 5% | Effective "soft" scavenger for various cationic species.[1][10] |
| Dimethyl Sulfide (DMS) | S-tert-butylation of Cysteine | 5 - 10% | Used in combination with thioanisole for enhanced scavenging.[3] |
Table 2: Common Mass Shifts Associated with tert-Butyl Group Side Reactions
| Side Reaction | Affected Residue(s) | Mass Shift (Da) | Notes |
| tert-Butylation | Trp, Met, Cys, Tyr | +56 | Addition of a C₄H₈ moiety.[3] |
| Aspartimide Formation | Asp | -18 | Intramolecular cyclization with loss of H₂O. Leads to same-mass isomers upon hydrolysis. |
| Oxidation | Met, Trp, Cys | +16 | Addition of an oxygen atom (e.g., methionine sulfoxide).[1] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is a general guideline for peptides without highly sensitive residues.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3x volume) and dry under vacuum for at least 1 hour.[12]
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail immediately before use. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[14] For peptides with Trp, Met, or Cys, consider TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v) .
-
Cleavage Reaction: Add the cocktail to the resin (10-20 mL per gram of resin).[12] Agitate gently at room temperature for 2-3 hours.[12]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the peptide.[12][15]
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet 2-3 more times with cold ether to remove scavengers and byproducts.[12][15]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[15]
Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation
This protocol is adapted from literature to reduce the alkylation of cysteine residues.[3][10][16]
-
Resin Preparation: Follow Step 1 from the standard protocol.
-
Step 1 Cocktail Preparation: Prepare an initial cleavage cocktail of TFA/TIS/H₂O/Thioanisole/DMS (70:5:5:10:10, v/v/v/v/v) with 1% DTT (w/v) .[3][16]
-
Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.[3][10]
-
Step 2 - TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80-90%.[3]
-
Final Cleavage: Continue agitating for an additional 1.5 - 2.5 hours.[3]
-
Isolation: Follow Steps 4-6 from the standard protocol for precipitation, washing, and drying.
Visualizations
Caption: Mechanism of t-Butyl cation formation and its subsequent reaction pathways.
Caption: Troubleshooting workflow for a +56 Da mass addition side product.
Caption: Pathway of base-catalyzed aspartimide formation from an Asp(OtBu) residue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. peptide.com [peptide.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
Managing steric hindrance when coupling H-D-Tyr(tBu)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in peptide synthesis, with a specific focus on challenges related to steric hindrance when coupling H-D-Tyr(tBu)-OH.
Troubleshooting Guide: Managing Steric Hindrance with this compound
This guide addresses common issues encountered during the coupling of the sterically hindered amino acid this compound and provides systematic solutions to overcome them.
| Problem | Potential Cause | Solution |
| Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser test indicates free primary amines) | Insufficient Reagent Reactivity: Standard coupling reagents like DCC or DIC may not be potent enough to overcome the steric barrier presented by the D-amino acid and the bulky tert-butyl protecting group.[1][2] | Employ a more powerful coupling reagent. Uronium/aminium salts such as HATU, HCTU, or COMU are generally more effective for sterically hindered amino acids.[2][3] Phosphonium salts like PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[2][3] |
| Inadequate Reaction Time or Temperature: The coupling reaction may be too slow under standard conditions due to the high activation energy barrier imposed by steric hindrance.[2] | Extend the coupling time. Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[2] Increase the reaction temperature. Performing the coupling at an elevated temperature (e.g., 50-60°C) can help overcome the activation energy barrier.[2] | |
| Suboptimal Solvent Choice: The solvent may not be adequately solvating the peptide chain, leading to aggregation and reduced reactivity.[2] | Switch to a more effective solvating solvent. Consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO instead of DMF alone.[2] | |
| Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, hindering access of the activated amino acid. | Incorporate chaotropic salts. Adding agents like LiCl or KSCN to the coupling mixture can disrupt secondary structures and improve solvation. Use a resin with good swelling properties. Resins like NovaPEG, PEGA, or NovaSyn® TG can improve reaction kinetics. | |
| Racemization/Epimerization (Loss of stereochemical purity) | Prolonged Activation Time: The longer the activated amino acid exists before coupling, the higher the risk of racemization.[3] | Use in situ activation. Add the coupling reagent to the resin immediately after the protected amino acid.[3] |
| Strong Base: The use of a strong base like DIPEA can promote racemization.[4] | Use a weaker base. Consider using a weaker base such as 2,4,6-collidine (sym-collidine) to minimize racemization.[4] | |
| Inappropriate Coupling Reagent/Additive: Some coupling reagents are more prone to causing racemization than others. | Choose reagents known for low racemization. Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[3] | |
| Guanidinylation of N-terminus (Chain termination) | Excess Uronium/Aminium Reagent: Reagents like HBTU and HATU can react with the N-terminal amine of the peptide chain, forming a guanidinium group that terminates the chain.[5] | Use stoichiometric amounts of the coupling reagent. Avoid using a large excess of the uronium/aminium salt.[5] Pre-activate the amino acid. Mix the amino acid and coupling reagent for a short period before adding it to the resin.[5] Consider phosphonium-based reagents. Reagents like PyBOP do not cause this side reaction.[6] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the coupling of this compound.
Q1: Why is this compound considered a sterically hindered amino acid?
A1: this compound presents significant steric hindrance for two main reasons. First, it is a D-amino acid, which can already be more challenging to couple than its L-counterpart. Second, the tert-butyl (tBu) group protecting the side-chain hydroxyl group is bulky, physically obstructing the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[3][6]
Q2: Which coupling reagents are most effective for this compound?
A2: For challenging couplings involving sterically hindered amino acids like this compound, high-reactivity onium salt reagents are recommended.[1] Uronium/aminium salts like HATU, HCTU, and COMU are highly effective due to their ability to form highly reactive activated esters.[2][3] Phosphonium salts such as PyBOP and PyAOP are also excellent choices and are particularly useful for minimizing the risk of racemization.[3]
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid after the initial coupling reaction.[2] This is a highly effective strategy to ensure the complete incorporation of a sterically hindered residue like this compound, especially if a Kaiser test after the first coupling indicates the presence of unreacted free amines.[2]
Q4: Can microwave-assisted peptide synthesis (MAPS) improve the coupling of this compound?
A4: Yes, microwave-assisted peptide synthesis can be very beneficial. The application of microwave energy can accelerate the coupling reaction, often leading to higher coupling efficiencies and reduced reaction times, which can also help to minimize side reactions like racemization.[7][8]
Q5: What are the key differences between HATU, HBTU, and COMU?
A5: HATU, HBTU, and COMU are all efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group.[3]
-
HBTU is a widely used and effective reagent based on HOBt (1-hydroxybenzotriazole).[3]
-
HATU is based on HOAt (1-hydroxy-7-azabenzotriazole) and is generally more reactive than HBTU, making it particularly suitable for hindered couplings.[3][8] However, HOAt-based reagents can be more expensive and are potentially explosive.[6]
-
COMU is a newer generation reagent based on OxymaPure, which is not explosive.[8][9] It offers efficiency comparable to HATU with an improved safety profile and better solubility.[8][9]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a standard method for coupling this compound using HATU, a highly effective coupling reagent for sterically hindered amino acids.
Reagent Stoichiometry
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| HATU | 2.9 - 4.9 |
| DIPEA or 2,4,6-Collidine | 6 - 10 |
Procedure
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.[10]
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the peptide-resin using 20% piperidine in DMF.[4]
-
Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove residual piperidine.[4]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA or 2,4,6-collidine (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.[11]
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.[11]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), consider a double coupling.[11]
-
Washing: After a complete coupling, drain the reaction solution and wash the resin extensively with DMF.[11]
Protocol 2: Double Coupling Protocol for Difficult Sequences
This protocol is recommended when a single coupling of this compound is incomplete.
Procedure
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
First Wash: After the initial coupling time (e.g., 2 hours), drain the coupling solution and wash the resin with DMF (3 times).
-
Monitoring: Perform a Kaiser test. If it is positive, proceed with the second coupling.
-
Second Coupling: Prepare a fresh activation mixture as described in step 4 of Protocol 1 and add it to the resin. Agitate for another 2-4 hours.
-
Final Monitoring and Washing: Perform a final Kaiser test to confirm the completion of the reaction. Once complete, wash the resin thoroughly with DMF.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing H-D-Tyr(tBu)-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of H-D-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the typical coupling time for this compound?
A1: The typical coupling time for this compound ranges from 30 to 120 minutes at room temperature.[1] However, this can be extended for difficult sequences or if monitoring indicates an incomplete reaction.[1] For standard protocols using reagents like HBTU/DIPEA, a reaction time of 1-2 hours is common.[1][2] More challenging couplings, especially those involving sterically hindered amino acids, might require longer times of 2-4 hours when using reagents like HATU/Collidine.[2]
Q2: How can I monitor the completion of the coupling reaction?
A2: The most common method for monitoring the completion of the coupling reaction is the Kaiser test, which detects the presence of free primary amines on the resin.[1][2][3] A negative test, indicated by yellow beads, signifies that the coupling is complete.[1][2] If the beads turn blue, it indicates the presence of unreacted amines, and the coupling step should be repeated or extended.[2][3] For coupling to a secondary amine like proline, the Kaiser test is unreliable; alternative tests like the isatin or chloranil test should be used.[3]
Q3: What are the most common side reactions during the coupling of this compound and how can they be minimized?
A3: The most significant side reactions are racemization and O-acylation of the unprotected hydroxyl group if the tBu protection fails.[1][4]
-
Racemization: This can occur during the activation of the amino acid's carboxyl group.[2] To minimize racemization, you can:
-
O-acylation: This occurs if the tert-butyl (tBu) protecting group on the tyrosine side chain is compromised.[4] Ensuring the use of high-quality Fmoc-Tyr(tBu)-OH is crucial to prevent this.[1]
Q4: Which coupling reagents are recommended for this compound?
A4: The choice of coupling reagent depends on factors like the steric hindrance of the amino acids being coupled and the need to suppress racemization.[2]
-
Standard Couplings: HBTU or TBTU with DIPEA are robust and widely used.[1]
-
Difficult or Sterically Hindered Couplings: HATU is often preferred as it reacts faster and can improve efficiency.[1][6]
-
Minimizing Racemization: Carbodiimides like DIC in combination with additives like HOBt or OxymaPure are a classic approach to reduce racemization.[1][6]
Troubleshooting Guide
Problem: The Kaiser test is positive (blue beads) after the initial coupling time.
-
Cause: Incomplete coupling reaction. This can be due to steric hindrance, peptide aggregation, or insufficient reaction time.
-
Solution:
-
Extend Reaction Time: Allow the reaction to proceed for another 1-2 hours and perform the Kaiser test again.
-
Perform a Second Coupling (Double Coupling): Drain the reaction solution, wash the resin thoroughly with DMF, and repeat the coupling procedure with a fresh solution of activated this compound.[3]
-
Change Coupling Reagents: If the coupling remains difficult, switch to a more powerful coupling reagent like HATU for the second coupling.[3]
-
Address Aggregation: If aggregation is suspected, consider switching the solvent to NMP or adding DMSO.[7] Performing the coupling at a higher temperature can also help disrupt aggregation.[7][8]
-
Capping: If a small amount of unreacted amine remains after a second coupling, it is advisable to "cap" these unreacted sites using a reagent like acetic anhydride. This prevents the formation of deletion peptide impurities in subsequent steps.[3]
-
Problem: The crude peptide product shows low purity or significant side products.
-
Cause: This could be due to racemization, premature deprotection of the tBu group, or side reactions with the coupling reagents.
-
Solution:
-
Evaluate for Racemization: Analyze the peptide by chiral HPLC or mass spectrometry to detect diastereomeric impurities.[5] If racemization is high, switch to a weaker base like 2,4,6-collidine or a DIC/Oxyma coupling system.[5] Also, minimize pre-activation time and consider lowering the reaction temperature.[5]
-
Check Reagent Quality: Ensure high-purity reagents and solvents are used, as impurities can lead to discoloration and side reactions.[1] DMF should be peptide synthesis grade, as decomposition to dimethylamine can cause premature Fmoc removal.[9]
-
Prevent Guanidinylation: When using uronium/aminium reagents like HBTU or HATU, avoid using a large excess of the coupling reagent, as it can react with the unprotected N-terminus to form a guanidine moiety, which terminates the peptide chain. Pre-activating the amino acid before adding it to the resin helps prevent this.[7]
-
Data Presentation
Table 1: Reagent Stoichiometry for this compound Coupling (0.1 mmol scale)
| Reagent/Component | Equivalents (relative to resin loading) | Purpose | Reference(s) |
| This compound | 2 - 5 | Amino acid to be coupled | [1] |
| Coupling Reagents | |||
| HBTU / TBTU | 1.9 - 5 | Uronium/Aminium salt activator | [1] |
| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator (for difficult couplings) | [1] |
| DIC | 3 - 5.5 | Carbodiimide activator | [1] |
| Additives | |||
| HOBt / OxymaPure | 3 - 5.5 | Reduces racemization and improves efficiency | [1] |
| Bases | |||
| DIPEA | 4 - 10 | Tertiary amine base for activation | [1] |
| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization | [1] |
Table 2: Comparison of Common Coupling Methods
| Coupling Reagent/Base | Typical Coupling Time (min) | Expected Efficiency (%) | Notes | Reference(s) |
| HBTU/DIPEA | 30 - 120 | > 99 | A common and effective coupling method. | [10] |
| HATU/DIPEA or Collidine | 30 - 60 | > 99.5 | Often used for sterically hindered amino acids; Collidine reduces racemization. | [2][10] |
| DIC/HOBt | 60 - 240 | > 98 | A cost-effective option that minimizes racemization, may require longer reaction times. | [1][10] |
Experimental Protocols
Protocol 1: Standard HBTU/DIPEA Mediated Coupling
This protocol is a robust and widely used method for routine peptide synthesis.[2]
-
Resin Preparation and Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.[2]
-
Drain the DMF and add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).[1]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes.[1][2]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[1][2]
-
-
Monitoring and Washing:
Protocol 2: HATU/Collidine Mediated Coupling for Difficult Sequences
This protocol is recommended for sterically hindered couplings or when racemization is a concern.[2]
-
Resin Preparation and Fmoc Deprotection:
-
Follow step 1 from Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
Monitoring and Washing:
-
Follow step 3 from Protocol 1.
-
Protocol 3: Final Cleavage and Deprotection
This procedure cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the tBu group from tyrosine.
-
Preparation:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[2]
-
-
Cleavage:
-
Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol). The scavengers are crucial to trap reactive tert-butyl cations.[10]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) in a fume hood.
-
Stir the mixture at room temperature for 1.5-3 hours.[2][10]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum.[2]
-
Purify the crude peptide using reverse-phase HPLC.[2]
-
Visualizations
Caption: General workflow for a single this compound coupling cycle in SPPS.
Caption: Troubleshooting workflow for handling incomplete coupling reactions.
Caption: Decision tree for selecting an appropriate coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Incomplete tBu Deprotection in Tyr(tBu) Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the tert-butyl (tBu) protecting group from tyrosine (Tyr) residues in synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the final cleavage and deprotection of peptides containing Tyr(tBu)?
A1: The main challenge during the trifluoroacetic acid (TFA)-mediated cleavage of peptides with Tyr(tBu) is the formation of reactive tert-butyl (tBu) cations.[1] These electrophilic carbocations can reattach to nucleophilic residues in the peptide, especially the phenolic ring of the deprotected tyrosine, resulting in t-butylated byproducts.[1] This side reaction diminishes the yield of the desired peptide and complicates its purification.[1]
Q2: What are scavengers and what is their role in the deprotection process?
A2: Scavengers are nucleophilic reagents included in the cleavage cocktail to "trap" or neutralize the reactive tert-butyl cations generated during deprotection.[1][2] By reacting with the tBu cations more rapidly than the amino acid side chains, they prevent the alkylation of sensitive residues such as tyrosine, tryptophan, methionine, and cysteine.[1][2]
Q3: Which scavengers are most effective for peptides containing Tyr(tBu)?
A3: A combination of scavengers is typically more effective. Commonly used and efficient scavengers for protecting Tyr residues include:
-
Triisopropylsilane (TIS): A highly effective scavenger for tBu cations.[1]
-
Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[1]
-
Thioanisole: Helps prevent re-attachment and can aid in the removal of other protecting groups.[1]
-
Phenol: Its aromatic ring can be alkylated by tBu cations, thereby protecting the tyrosine residue. It is a key component of the "Reagent K" cocktail.[1]
-
1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations, particularly beneficial when cysteine is also present in the peptide sequence.[1]
Q4: What is a standard cleavage cocktail for a peptide containing Tyr(tBu)?
A4: A widely used and generally effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio.[1] For more complex peptides or those with multiple sensitive residues, a more robust mixture like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1][3]
Q5: Is it possible for the deprotection of Tyr(tBu) to be incomplete?
A5: Yes, incomplete deprotection of Tyr(tBu) can happen, though it is less frequent than side-product formation with standard cleavage conditions.[1] Insufficient TFA concentration or a very short reaction time can lead to the incomplete removal of the tBu group.[1] It is important to maintain a TFA concentration of at least 90-95% and allow for a sufficient cleavage duration, typically 2-3 hours at room temperature.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Presence of a +56 Da adduct in the mass spectrum. [1][2] | Alkylation of the tyrosine phenolic ring by a tert-butyl cation.[1] | - Ensure an adequate scavenger cocktail is used. A combination of TIS and water is a good starting point.[1]- For peptides with multiple sensitive residues, consider using a more comprehensive cocktail like "Reagent K".[1]- Increase the concentration of scavengers in the cleavage mixture.[1] |
| Low yield of the desired peptide. | - Incomplete cleavage from the resin.- Significant side-product formation.- Re-attachment of the peptide to the resin.[1] | - Extend the cleavage reaction time to 3-4 hours and monitor the progress.[1]- Optimize the scavenger cocktail to minimize side reactions.[1]- Ensure the peptide is fully precipitated from the cleavage mixture with cold diethyl ether.[1] |
| Incomplete removal of the tBu protecting group. | - Insufficient TFA concentration.- Short reaction time.[1] | - Increase the TFA concentration in the cleavage cocktail to 95%.[1]- Extend the cleavage duration, periodically monitoring the reaction with HPLC.[1]- If the issue persists, the peptide can be isolated and subjected to a second cleavage treatment.[1] |
| Presence of multiple unidentified peaks in HPLC. | - A combination of incomplete deprotection and side-product formation.- Degradation of the peptide in the strong acid. | - Perform a small-scale trial cleavage with different scavenger cocktails and reaction times to identify optimal conditions.- Ensure high-quality, fresh reagents are used for the cleavage cocktail.[1] |
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in minimizing the formation of t-butylated side products for a model peptide. While this data is for a Cysteine-containing peptide, the principle of scavenging tBu cations is directly applicable to protecting Tyrosine residues.
| Scavenger Cocktail (v/v/v) | Desired Peptide (%) | t-Butylated Side Product (%) |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 92.5 | 3.1 |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 90.8 | 4.5 |
| TFA/TIS/H₂O/Anisole (90:2.5:2.5:5) | 88.2 | 6.8 |
| TFA/TIS/H₂O (95:2.5:2.5) | 84.6 | 15.4 |
| Data adapted from a study on mitigating S-tert-butylation of a model Cys-peptide. Percentages are relative area determined by HPLC.[4][5] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of Tyr(tBu)-Containing Peptides
This protocol is suitable for most routine peptides containing Tyr(tBu) and other standard protected amino acids.
-
Resin Preparation: After completing solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[1]
-
Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.[1]
-
Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[1]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[1]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[1]
Protocol 2: Analysis of Crude Peptide by HPLC
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[1]
-
HPLC Conditions:
-
Analysis: Analyze the resulting chromatogram for the presence of the main product peak and any side-product peaks. Confirm the identity of the peaks by mass spectrometry.[1]
Visualizations
Caption: Experimental workflow for peptide cleavage and deprotection.
Caption: Logical relationship of scavenger action during Tyr(tBu) deprotection.
References
Preventing O-acylation of tyrosine during peptide synthesis
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of O-acylation of tyrosine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is O-acylation of tyrosine in the context of peptide synthesis?
A1: O-acylation is a common and undesirable side reaction that occurs during solid-phase peptide synthesis (SPPS). The phenolic hydroxyl group (-OH) on the side chain of a tyrosine residue is nucleophilic and can react with the activated carboxyl group of the incoming amino acid.[1][2] This leads to the formation of a branched peptide where the amino acid is incorrectly attached to the tyrosine side chain via an ester bond, instead of to the N-terminus of the growing peptide chain.
Q2: Why is it critical to prevent the O-acylation of tyrosine?
A2: Preventing O-acylation is crucial for several reasons:
-
Reduced Yield: The side reaction consumes the activated amino acid, lowering the amount available for the correct peptide bond formation and thus reducing the overall yield of the target peptide.[1]
-
Formation of Impurities: It generates peptide-related impurities that are often difficult to separate from the desired product due to their similar size and physical properties.[2]
-
Decreased Purity: The presence of these impurities compromises the final purity of the synthesized peptide, which is especially critical for therapeutic applications.[3]
-
Wasted Reagents: It leads to the unproductive consumption of expensive, specially protected amino acids.[4]
Q3: What is the most common and effective strategy to prevent this side reaction?
A3: The most effective strategy is to temporarily mask the reactive hydroxyl group of the tyrosine side chain with a protecting group.[5] In the widely used Fmoc/tBu synthesis strategy, the standard building block is Fmoc-Tyr(tBu)-OH .[3][6] The tert-butyl (tBu) ether group shields the hydroxyl function. This protection is robust and stable under the basic conditions (e.g., piperidine) used for removing the Nα-Fmoc group at each cycle, but it is easily removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[6][7] This "orthogonal" protection strategy is key to modern peptide synthesis.[3]
Q4: Can I perform SPPS using Fmoc-Tyr-OH (unprotected side chain)?
A4: While it may be possible for the synthesis of very short peptides, it is highly discouraged. If the tyrosine hydroxyl group becomes acylated during coupling, the subsequent piperidine treatment for Fmoc deprotection can also cleave the resulting ester bond, reversing the side reaction.[4][8] However, this process is inefficient because it wastes the activated amino acid in each cycle where the side reaction occurs.[4] For reliable, efficient, and high-purity synthesis, using the side-chain protected derivative, Fmoc-Tyr(tBu)-OH, is the preferred and standard method.[8]
Q5: How can I detect if O-acylation has occurred in my synthesis?
A5: O-acylation can be detected using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The O-acylated peptide will typically appear as a distinct impurity peak in the chromatogram, often eluting close to the main product.[9]
-
Mass Spectrometry (MS): This is the most definitive method. The O-acylated impurity will have a mass that is higher than the target peptide by the exact mass of the amino acid residue that was incorrectly added to the tyrosine side chain.[9]
Q6: Are there alternative protecting groups for tyrosine in Fmoc-SPPS besides the tBu group?
A6: Yes, other protecting groups are available for specific applications. A notable alternative is the 2-chlorotrityl (2-Cl-Trt) group. Fmoc-Tyr(2-Cl-Trt)-OH is used when very mild acid lability is required. The 2-Cl-Trt group can be removed with very dilute acid (e.g., 1% TFA in DCM), which is useful for synthesizing protected peptide fragments that will be used in further segment condensation.[2]
Troubleshooting Guide
Problem 1: My mass spectrometry results show a peak with an unexpected mass increase, corresponding to an extra amino acid residue.
-
Probable Cause: This is a classic sign of O-acylation on a tyrosine residue (or potentially on a serine or threonine). You likely used Fmoc-Tyr-OH instead of Fmoc-Tyr(tBu)-OH, or the protecting group was compromised.
-
Solution:
-
Verify Starting Materials: Double-check your amino acid stock to ensure you are using Fmoc-Tyr(tBu)-OH.
-
Re-synthesis: The most reliable solution is to re-synthesize the peptide using the correctly protected Fmoc-Tyr(tBu)-OH. This will prevent the side reaction from occurring, leading to a much cleaner crude product and higher yield.[3]
-
Purification: If re-synthesis is not an option, you may attempt to separate the impurity by preparative HPLC, but this can be challenging and will result in a lower overall yield of the pure product.
-
Problem 2: The overall yield of my tyrosine-containing peptide is very low, and the synthesis seemed inefficient at each step after the tyrosine was added.
-
Probable Cause: If tyrosine's side chain was unprotected, a significant portion of the activated amino acid at each subsequent coupling step was likely consumed by the O-acylation side reaction.[1] This leaves insufficient reagent to complete the desired N-terminal coupling, resulting in deletion sequences and a low yield of the full-length peptide.
-
Solution:
-
Review Synthesis Protocol: Confirm that Fmoc-Tyr(tBu)-OH was used.
-
Optimize Coupling: If protected tyrosine was used, ensure your coupling conditions (reagents, activation time, equivalents) are optimal. However, the most probable cause remains the lack of side-chain protection.
-
Recommended Action: Re-synthesize the peptide with Fmoc-Tyr(tBu)-OH to ensure efficient and directed coupling.[4]
-
Data Presentation
Table 1: Comparison of Common Tyrosine Protecting Groups in Fmoc-SPPS
| Protecting Group | Derivative Name | Lability Conditions | Key Advantages | Common Applications |
| tert-Butyl (tBu) | Fmoc-Tyr(tBu)-OH | Strong acid (e.g., 95% TFA)[6] | Highly stable to base (piperidine); orthogonal to Fmoc group; excellent for routine synthesis.[3][6] | Standard SPPS for linear peptides; synthesis of most peptide sequences. |
| 2-Chlorotrityl (2-Cl-Trt) | Fmoc-Tyr(2-Cl-Trt)-OH | Very mild acid (e.g., 1% TFA in DCM)[2] | Allows for selective deprotection of the side chain while the peptide remains on the resin. | Synthesis of protected peptide fragments; peptides with other acid-sensitive modifications.[2] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Incorporating Fmoc-Tyr(tBu)-OH
This protocol describes a manual coupling cycle on a 0.1 mmol scale. Reagent volumes should be adjusted based on resin loading and scale.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes.[10]
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Final Cleavage and Deprotection of a Peptide Containing Tyr(tBu)
This protocol describes the final step to cleave the peptide from the resin and remove all acid-labile protecting groups, including the tBu group from tyrosine.
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .[7] TIS acts as a scavenger to trap the reactive tert-butyl cations released during deprotection.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the reaction vessel containing the dry peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the slurry at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Add the TFA solution dropwise into a larger centrifuge tube containing cold diethyl ether (at least a 10-fold volume excess).[7]
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation and Drying:
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by re-suspending it in cold ether and centrifuging again. Repeat this wash 2-3 times to remove residual cleavage scavengers.
-
After the final wash, dry the peptide pellet under a vacuum to obtain the crude product.
-
Visualizations
Caption: The undesired O-acylation side reaction pathway.
Caption: The correct pathway for peptide elongation using protected tyrosine.
Caption: Troubleshooting workflow for suspected tyrosine O-acylation.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: H-D-Tyr(tBu)-OH in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using H-D-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS), with a focus on minimizing deletion sequences.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a concern in peptide synthesis?
A1: Deletion sequences are impurities in a synthetic peptide where one or more amino acid residues are missing from the desired sequence.[1] These impurities can be challenging to separate from the full-length target peptide due to their similar physical and chemical properties. The presence of deletion sequences can significantly compromise the biological activity, safety, and overall efficacy of the peptide, potentially leading to inaccurate experimental outcomes.
Q2: Why is this compound particularly susceptible to forming deletion sequences?
A2: The formation of deletion sequences when using this compound is primarily due to steric hindrance. This hindrance arises from two main sources:
-
The D-amino acid configuration: The stereochemistry of D-amino acids can present a physical barrier to the incoming activated amino acid.
-
The tert-Butyl (tBu) protecting group: The bulky tBu group on the tyrosine side chain further obstructs the reaction site, slowing down the coupling reaction.[2]
This combined steric hindrance can lead to incomplete coupling reactions, which is a primary cause of deletion sequences.[1]
Q3: What is the role of the tert-Butyl (tBu) protecting group on the tyrosine side chain?
A3: The tert-Butyl (tBu) group is an acid-labile protecting group used to shield the reactive phenolic hydroxyl group of the tyrosine side chain.[3][4] This protection is crucial to prevent undesirable side reactions, such as O-acylation, during peptide chain elongation.[3] The tBu group is stable under the basic conditions used for Fmoc-group removal and is cleaved during the final trifluoroacetic acid (TFA) treatment.[4]
Q4: How can I detect deletion sequences in my crude peptide product?
A4: The most effective method for identifying deletion sequences is to analyze the crude peptide product using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).[1] The HPLC chromatogram will display multiple peaks, and the mass spectrometer will determine the molecular weights of the main product and any impurities, allowing for the identification of sequences missing one or more amino acids.
Troubleshooting Guide: Minimizing Deletion Sequences with this compound
This guide provides a systematic approach to troubleshoot and minimize the occurrence of deletion sequences when incorporating this compound.
Step 1: Identify the Problem
The first step is to confirm the presence and location of the deletion sequence.
-
Action: Analyze the crude peptide using LC-MS.
-
Expected Outcome: The mass spectrometry data will confirm the molecular weight of the desired peptide and reveal the presence of any lower molecular weight species corresponding to deletion sequences.
Step 2: Review Your Synthesis Strategy
Once a deletion is confirmed, particularly after the coupling of this compound, a review of the synthesis protocol is necessary. A significant drop in coupling efficiency at this step is a strong indicator of a problem.
Step 3: Implement Optimization Strategies
Based on your analysis, implement one or more of the following optimization strategies to improve coupling efficiency and reduce deletion sequences.
Strategy 1: Double Coupling
-
Description: Perform the coupling step twice for the amino acid immediately following the this compound residue. This helps to drive the reaction to completion.
-
When to use: This is a good first strategy to try as it is simple to implement.
Strategy 2: Use a More Potent Coupling Reagent
-
Description: Standard coupling reagents may not be efficient enough to overcome the steric hindrance of this compound. High-reactivity uronium/aminium or phosphonium salt-based reagents are recommended for such difficult couplings.[2]
-
Recommended Reagents: HATU, HCTU, and COMU are highly effective for sterically hindered couplings.[5]
-
See Table 1 for a comparison of common coupling reagents.
Strategy 3: Optimize Reaction Conditions
-
Increase Coupling Time: Extend the coupling reaction time to allow for complete reaction.
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent.
-
Change the Base: While DIPEA is commonly used, a weaker base like 2,4,6-collidine can be beneficial, especially to minimize racemization during prolonged coupling times.[5][6]
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can sometimes improve solvation of the growing peptide chain and amino acids.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent Class | Coupling Reagent | Common Additives | Base | Key Characteristics & Recommendations |
| Uronium/Aminium Salt | HATU | None | DIPEA, 2,4,6-Collidine | Highly efficient for sterically hindered couplings; may increase risk of racemization with prolonged activation.[6] |
| Uronium/Aminium Salt | HBTU/TBTU | HOBt | DIPEA | Robust and widely used for standard couplings; may be less effective for highly hindered residues.[6] |
| Carbodiimide | DIC | HOBt, HOAt | None (for activation) | Reduces racemization and improves efficiency; generally slower than uronium/aminium salts.[6] |
Experimental Protocols
Protocol 1: Standard Double Coupling Protocol using HBTU/DIPEA
This protocol is a starting point for improving the coupling of the amino acid following this compound.
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
First Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
-
Second Coupling:
-
Repeat step 2 (First Coupling) with fresh reagents.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), a third coupling may be considered, or switch to a more potent coupling reagent.
-
After a negative Kaiser test, wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) before proceeding to the next deprotection step.
-
Protocol 2: High-Efficiency Coupling for Sterically Hindered Residues using HATU/Collidine
This protocol is recommended when double coupling is insufficient or for particularly difficult sequences involving this compound.
-
Fmoc Deprotection:
-
Follow the Fmoc Deprotection steps as outlined in Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and 2,4,6-collidine (6 eq.) in DMF.[1]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling with HATU is recommended.
-
After a negative Kaiser test, wash the resin as described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for addressing deletion sequences.
Caption: Causes of deletion sequences with this compound.
References
Technical Support Center: Tyr(tBu) Deprotection & Side Product Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the deprotection of tert-butyl (tBu) protected tyrosine, Tyr(tBu), and minimizing the formation of associated side products during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge encountered during the deprotection of Tyr(tBu)?
The main issue during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing Tyr(tBu) is the generation of reactive tert-butyl (tBu) cations.[1][2] These electrophilic carbocations can reattach to nucleophilic residues in the peptide chain, particularly the phenolic ring of the deprotected tyrosine, resulting in the formation of undesired t-butylated byproducts.[1][3] This side reaction diminishes the yield of the target peptide and complicates its purification.[1]
Q2: How do scavengers mitigate side product formation during Tyr(tBu) deprotection?
Scavengers are nucleophilic reagents incorporated into the cleavage cocktail to "trap" or "quench" the reactive tert-butyl cations generated during the deprotection of tBu-based protecting groups.[1][2] By reacting with the tBu cations more rapidly than the amino acid side chains, they prevent the alkylation of sensitive residues like tyrosine, tryptophan, methionine, and cysteine.[1]
Q3: Which scavengers are most effective for peptides containing Tyr(tBu)?
A combination of scavengers is often more effective than a single one.[1] Commonly used and effective scavengers for protecting tyrosine residues include:
-
Triisopropylsilane (TIS): A highly efficient scavenger for tBu cations.[1]
-
Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[1]
-
Thioanisole: Protects against re-attachment and can aid in the removal of other protecting groups.[1]
-
Phenol: Its aromatic ring can be alkylated by tBu cations, thereby protecting the tyrosine residue. It is a key component of the robust "Reagent K" cocktail.[1]
-
1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations, particularly useful when cysteine is also present in the peptide sequence.[1][4]
Q4: What is a standard cleavage cocktail for a peptide containing Tyr(tBu)?
A widely used and generally effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).[1][5] For more complex peptides or those with multiple sensitive residues, a more robust mixture like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1][6]
Q5: Is it possible for the deprotection of Tyr(tBu) to be incomplete?
Yes, though less common than side-product formation, incomplete deprotection of Tyr(tBu) can occur.[1] This is typically due to an insufficient concentration of TFA or a very short reaction time.[1] It is crucial to use a TFA concentration of at least 90-95% and allow for a sufficient cleavage duration, typically 2-3 hours at room temperature.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Presence of a +56 Da adduct in the mass spectrum. | Alkylation of the tyrosine phenolic ring by a tert-butyl cation.[1][2] | - Ensure an adequate scavenger cocktail is used. A combination of TIS and water is a good starting point. - For peptides with multiple sensitive residues, consider using a more comprehensive cocktail like "Reagent K".[1][6] - Increase the concentration of scavengers in the cleavage mixture. |
| Low yield of the desired peptide. | - Incomplete cleavage from the resin. - Significant side-product formation. - Re-attachment of the peptide to the resin. | - Extend the cleavage reaction time to 3-4 hours and monitor progress. - Optimize the scavenger cocktail to minimize side reactions. - Ensure the peptide is fully precipitated from the cleavage mixture with cold diethyl ether. |
| Incomplete removal of the tBu protecting group. | - Insufficient TFA concentration. - Short reaction time. | - Increase the TFA concentration in the cleavage cocktail to 95%.[1] - Extend the cleavage duration, monitoring the reaction periodically by HPLC.[1] - If the problem persists, the peptide can be isolated and subjected to a second cleavage treatment. |
| Presence of multiple unidentified peaks in HPLC. | - A combination of incomplete deprotection and side-product formation. - Degradation of the peptide in the strong acid. | - Perform a small-scale trial cleavage with different scavenger cocktails and reaction times to identify optimal conditions. - Analyze the crude product by mass spectrometry to identify the nature of the side products. |
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in minimizing the formation of t-butylated side products for a model peptide. While the data is for a Cys-containing peptide, the principle of scavenging tBu cations is directly applicable to protecting Tyr residues.
| Cleavage Cocktail (v/v/v) | Desired Peptide (%) | t-Butylated Side Product (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 85.2 | 14.8 |
| TFA/TIS/H₂O/EDT (90:2.5:2.5:5) | 88.5 | 11.5 |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 92.1 | 7.9 |
| TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:2.5:5:5) | 94.3 | 5.7 |
Data adapted from a study on a model Cys-containing peptidyl resin.[1] Percentages are relative area determined by HPLC.
Experimental Protocols
Protocol 1: Standard Cleavage of a Tyr(tBu)-Containing Peptide
This protocol is suitable for most routine peptides containing Tyr(tBu) and other standard protected amino acids.
-
Resin Preparation: After completion of solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[1]
-
Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.
-
Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[7]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[1][6]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[1][6]
Protocol 2: Analysis of Crude Peptide by HPLC
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[1]
-
HPLC Conditions:
-
Analysis: Analyze the resulting chromatogram for the presence of the main product peak and any side-product peaks. Confirm the identity of the peaks by mass spectrometry.
Visualizations
Caption: Tyr(tBu) deprotection and the role of scavengers.
Caption: Troubleshooting workflow for Tyr(tBu) deprotection.
References
Technical Support Center: LC-MS Analysis of H-D-Tyr(tBu)-OH Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS analysis of side products from H-D-Tyr(tBu)-OH (O-tert-butyl-D-tyrosine) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) group protects the hydroxyl functionality of the tyrosine side chain, preventing unwanted side reactions during peptide elongation. The purity of this raw material is critical as impurities can be incorporated into the final peptide, leading to difficulties in purification and potentially altering the biological activity of the synthetic peptide.
Q2: What are the expected and potential side products in the synthesis of this compound?
A2: The synthesis of this compound typically involves the tert-butylation of D-tyrosine. Besides the desired product, several side products can form, including:
-
Unreacted D-Tyrosine: Incomplete reaction can leave residual starting material.
-
3-tert-butyl-D-tyrosine: Alkylation of the aromatic ring at the position ortho to the hydroxyl group is a common side reaction.[1]
-
Di-tert-butylated D-Tyrosine: Over-alkylation can lead to the formation of products with two tert-butyl groups, one on the hydroxyl group and another on the aromatic ring.
Q3: What are the expected m/z values for this compound and its common side products in LC-MS analysis?
A3: The expected mass-to-charge ratios (m/z) for the main product and potential side products in positive ion mode ESI-LC-MS are summarized in the table below.
Data Presentation
Table 1: Expected m/z Values of this compound and Potential Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound (Product) | C₁₃H₁₉NO₃ | 237.29 | 238.14 |
| D-Tyrosine (Starting Material) | C₉H₁₁NO₃ | 181.19 | 182.08 |
| 3-tert-butyl-D-tyrosine | C₁₃H₁₉NO₃ | 237.29 | 238.14 |
| Di-tert-butylated D-tyrosine | C₁₇H₂₇NO₃ | 293.40 | 294.21 |
Experimental Protocols
LC-MS Method for the Analysis of this compound and Side Products
This protocol outlines a general method for the analysis of this compound and its related impurities using a standard reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) setup.[2][3]
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound synthesis sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid, to a final concentration of 100 µg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 150-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Troubleshooting Guides
Issue 1: No or Low Signal for the Analyte of Interest
-
Possible Cause: Improper sample preparation.
-
Solution: Ensure the sample is fully dissolved in the injection solvent. Verify the concentration of the sample. Prepare a fresh sample.
-
-
Possible Cause: Instrument not properly tuned or calibrated.
-
Solution: Perform a system suitability test and calibrate the mass spectrometer according to the manufacturer's recommendations.
-
-
Possible Cause: Ion suppression due to matrix effects.
-
Solution: Dilute the sample further. Optimize the sample preparation method to remove interfering substances.
-
-
Possible Cause: Incorrect MS settings.
-
Solution: Verify that the MS is set to the correct ionization mode (positive for these compounds) and that the scan range includes the expected m/z values.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause: Incompatible injection solvent.
-
Solution: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
-
-
Possible Cause: Column degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH by slightly modifying the formic acid concentration.
-
Issue 3: Unstable Baseline or High Background Noise
-
Possible Cause: Contaminated mobile phase or solvent lines.
-
Solution: Prepare fresh mobile phases using high-purity solvents and additives. Purge the LC system thoroughly.
-
-
Possible Cause: Contaminated ion source.
-
Solution: Clean the ion source, including the capillary and cone, according to the manufacturer's instructions.
-
-
Possible Cause: Leaks in the LC system.
-
Solution: Inspect all fittings and connections for any signs of leakage.
-
Issue 4: Inconsistent Retention Times
-
Possible Cause: Inadequate column equilibration.
-
Solution: Increase the column equilibration time between injections.
-
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Ensure the column oven is maintaining a stable temperature.
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is properly mixed and degassed.
-
Visualizations
Caption: Troubleshooting workflow for common LC-MS issues.
References
Validation & Comparative
A Comparative Guide to Protecting Groups for D-Tyrosine in Peptide Synthesis and Drug Development
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis and the creation of peptide-based therapeutics, the strategic selection of protecting groups for trifunctional amino acids like D-tyrosine is of paramount importance. The judicious choice of temporary (α-amino) and permanent (side-chain) protecting groups directly influences the efficiency of synthesis, the purity of the final product, and the prevention of undesirable side reactions. This guide provides an objective comparison of commonly employed protecting groups for the α-amino, α-carboxyl, and particularly the phenolic hydroxyl group of D-tyrosine, supported by experimental data and detailed methodologies.
Orthogonal Protection Strategies in Peptide Synthesis
Modern peptide synthesis relies on orthogonal protection strategies, where different classes of protecting groups can be selectively removed under specific conditions without affecting others. The two predominant strategies are the Boc/Bzl and Fmoc/tBu approaches.
-
Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and typically employs benzyl (Bzl) or related benzyl-based ethers for permanent side-chain protection. Final deprotection and cleavage from the resin are achieved with strong acids like hydrogen fluoride (HF).
-
Fmoc/tBu Strategy: This widely used strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. This allows for milder overall deprotection conditions using trifluoroacetic acid (TFA).
Comparison of α-Amino Protecting Groups for D-Tyrosine
The choice of the temporary α-amino protecting group dictates the overall synthetic strategy.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc (tert-Butyloxycarbonyl) | Boc- | Di-tert-butyl dicarbonate ((Boc)₂O) | Moderate acid (e.g., TFA in DCM) | Well-established in peptide synthesis.[1] | Requires strong acid for final cleavage of side-chain protecting groups. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc- | Fmoc-OSu or Fmoc-Cl | Mild base (e.g., 20% piperidine in DMF) | Milder deprotection conditions preserve acid-sensitive functionalities.[2] | The fluorenyl group can lead to aggregation in some sequences. |
Comparison of Phenolic Hydroxyl (Side-Chain) Protecting Groups for D-Tyrosine
The protection of the nucleophilic phenolic hydroxyl group of D-tyrosine is critical to prevent O-acylation and other side reactions during peptide synthesis.[3]
| Protecting Group | Structure | Introduction Yield (%) | Deprotection Conditions | Stability & Compatibility | Potential Side Reactions |
| tert-Butyl (tBu) * | -O-tBu | Not explicitly reported for D-isomer, but widely used and commercially available.[4] | Strong acids (e.g., TFA)[4] | Stable to bases (e.g., piperidine) used for Fmoc removal. Orthogonal to Fmoc strategy.[4] | Alkylation of the tyrosine aromatic ring by the released tert-butyl cation (0.5-1.0%). Can be minimized with scavengers.[4][5] |
| Benzyl (Bzl) | -O-Bzl | 84-95%[4] | Strong acids (e.g., HF, TFMSA) or catalytic hydrogenation.[4] | Partially labile to TFA, making it quasi-orthogonal in Boc chemistry and less suitable for long Fmoc syntheses.[4][6] | O to C migration of the benzyl group under acidic conditions.[7] Can be suppressed with TFA/acetic acid mixtures.[7] |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | -O-CH₂-(2,6-Cl₂-Ph) | Not explicitly reported, but used in commercially available derivatives.[8] | Stronger acids than for Bzl (e.g., HF).[9] | More stable to TFA than the Bzl group, making it more suitable for Boc-based solid-phase peptide synthesis (SPPS).[6][9] | Similar to Bzl, but the electron-withdrawing chlorine atoms increase stability.[9] |
Experimental Protocols
Detailed methodologies for the introduction and removal of key protecting groups for D-tyrosine are provided below.
Protocol 1: Boc Protection of D-Tyrosine (α-Amino Group)
This protocol describes a general method for the protection of the α-amino group of D-tyrosine with the Boc group.[10]
Materials:
-
D-Tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or other acid for pH adjustment
Procedure:
-
Dissolve D-tyrosine in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3.[11]
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then with brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.[11]
Protocol 2: Fmoc Protection of D-Tyrosine (α-Amino Group)
This protocol outlines a general procedure for the Fmoc protection of the α-amino group of D-tyrosine.
Materials:
-
D-Tyrosine
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve D-Tyrosine in an aqueous solution of 10% sodium carbonate.
-
Cool the solution to 0°C and add a solution of Fmoc-OSu in dioxane.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Introduction of the tert-Butyl (tBu) Group (Side-Chain Protection)
This protocol describes the synthesis of Fmoc-D-Tyr(tBu)-OH, a common building block in Fmoc-based SPPS.[12]
Materials:
-
D-Tyrosine
-
Thionyl chloride
-
Methanol
-
Isobutylene
-
Sulfuric acid
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Fmoc-OSu
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Esterification: Convert D-Tyrosine to its methyl ester hydrochloride (D-Tyr-OMe·HCl) by refluxing with thionyl chloride in methanol.
-
tert-Butylation: Etherify the phenolic hydroxyl group of D-Tyr-OMe·HCl using isobutylene in the presence of a strong acid catalyst, such as sulfuric acid, in dichloromethane.
-
Saponification: Hydrolyze the methyl ester using a base, such as sodium hydroxide, to yield O-tert-butyl-D-tyrosine.
-
Fmoc Protection: Protect the free amino group of O-tert-butyl-D-tyrosine with Fmoc-OSu in the presence of a base like sodium carbonate in a mixture of tetrahydrofuran and water.
-
Purification: Purify the final product, Fmoc-D-Tyr(tBu)-OH, by extraction and recrystallization.
Protocol 4: Introduction of the Benzyl (Bzl) Group (Side-Chain Protection)
This protocol outlines the synthesis of Boc-D-Tyr(Bzl)-OH.[13][14]
Materials:
-
Boc-D-tyrosine
-
Sodium methoxide in methanol
-
Benzyl bromide
-
Methanol
-
Toluene
-
Hydrochloric acid
Procedure:
-
Reaction Setup: Dissolve Boc-D-tyrosine in methanol.
-
Base and Reagent Addition: Add sodium methoxide solution and benzyl bromide.
-
Reaction: Stir the reaction mixture at 40°C for 3-24 hours.
-
Work-up: Add water to the reaction mixture and wash with toluene to remove unreacted benzyl bromide.
-
Precipitation: Neutralize the aqueous layer with hydrochloric acid to precipitate the product.
-
Purification: The crude product can be purified by recrystallization.
Protocol 5: Deprotection of the tert-Butyl (tBu) Group (Side-Chain)
This protocol describes the final cleavage and deprotection step in Fmoc-SPPS to remove the tBu group.[4]
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
Procedure:
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Cleavage: Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.
-
Filtration: Filter the resin and wash with a small amount of fresh TFA.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether or MTBE to precipitate the deprotected peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide.
-
Washing: Wash the peptide pellet with cold ether multiple times to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.
Visualizing Orthogonal Protection Strategies
The following diagrams illustrate the core principles of the Boc/Bzl and Fmoc/tBu orthogonal protection strategies in the context of D-tyrosine.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
A Comparative Guide to Analytical Methods for Confirming H-D-Tyr(tBu)-OH Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the precise incorporation of each amino acid building block is fundamental to the integrity and biological function of the final peptide. This guide provides an objective comparison of key analytical methods for confirming the successful incorporation of the protected amino acid H-D-Tyr(tBu)-OH. We will explore techniques for both real-time, on-resin monitoring and comprehensive post-synthesis analysis of the cleaved peptide.
The incorporation of this compound involves coupling the D-isomer of tyrosine, which has its side-chain hydroxyl group protected by a tert-butyl (tBu) group. Confirmation is critical to ensure the correct sequence, prevent the formation of deletion or truncated impurities, and verify that the protecting group is intact until the final cleavage step.
On-Resin Monitoring: Real-time Coupling Assessment
During SPPS, it is advantageous to monitor the completion of the coupling reaction before proceeding to the next cycle. This prevents the accumulation of difficult-to-remove deletion sequences.
Ninhydrin (Kaiser) Test
This is a qualitative colorimetric test used to detect the presence of free primary amines on the resin.
-
Principle : Ninhydrin reacts with primary amines to produce a dark blue/purple chromophore (Ruhemann's purple). If the coupling reaction is complete, the N-terminal amine of the growing peptide chain will be acylated and will not react, leaving the resin beads colorless or yellowish.
-
Application : A small sample of the peptide-resin is taken after the coupling step. A positive (blue) result indicates an incomplete reaction, suggesting that a second coupling is necessary.
Experimental Protocol: Ninhydrin Test
-
Sample Preparation : Transfer a small sample of peptide-resin (approx. 1-2 mg) to a small glass test tube.
-
Washing : Wash the resin beads thoroughly with Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) to remove any residual reagents.
-
Reagent Addition : Add 2-3 drops each of:
-
Solution A: 5% (w/v) Ninhydrin in ethanol.
-
Solution B: 80% (w/v) Phenol in ethanol.
-
Solution C: 2% (v/v) 0.001M KCN in pyridine.
-
-
Incubation : Heat the test tube at 100°C for 3-5 minutes.
-
Observation : Observe the color of the resin beads and the solution. A dark blue or purple color indicates the presence of free amines (incomplete coupling), while a yellow or colorless result indicates a successful coupling.
Post-Cleavage Analysis: Characterization of the Final Peptide
After the peptide has been fully synthesized and cleaved from the solid support, a combination of analytical techniques is employed to confirm its identity, purity, and sequence.
Comparison of Key Analytical Methods
The following table summarizes and compares the most common methods for analyzing the final peptide product.
| Method | Primary Function | Information Provided | Sample Requirement | Destructive? | Throughput |
| Reverse-Phase HPLC (RP-HPLC) | Purity Assessment & Quantification | Purity (%), presence of impurities (e.g., truncated sequences), retention time. | Low (µg-mg) | No (can be preparative) | High |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Exact molecular weight of the peptide, confirming overall composition. | Very Low (pmol-fmol) | Yes | High |
| Tandem MS (MS/MS) | Sequence Verification | Amino acid sequence, localization of modifications or specific residues like D-Tyr(tBu). | Very Low (pmol-fmol) | Yes | High |
| NMR Spectroscopy | Structural Elucidation | Detailed 3D structure, confirmation of side-chain protecting groups (tBu), stereochemistry. | High (mg) | No | Low |
| Edman Degradation | N-Terminal Sequencing | Sequential identification of amino acids from the N-terminus.[1][2][3] | Low (pmol) | Yes | Low |
| Amino Acid Analysis (AAA) | Compositional Analysis | Total quantity of each amino acid after peptide hydrolysis; does not give sequence information. | Medium (µg) | Yes | Moderate |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for assessing the purity of a crude peptide product.[4][5] Separation is based on the hydrophobicity of the peptide. Successful incorporation of the full-length sequence, including the hydrophobic Tyr(tBu) residue, will result in a major peak at a specific retention time, well-separated from more polar, truncated impurities.
Experimental Protocol: Analytical RP-HPLC
-
Sample Preparation : Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Gradient : A typical linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection : UV detector set to 214-220 nm, which is optimal for detecting the peptide backbone.[4]
-
Data Analysis : The purity of the target peptide is calculated by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming that the target peptide has been synthesized with the correct molecular weight.[6] For a peptide containing this compound, the observed mass must match the theoretical mass calculated for the sequence including the Tyr(tBu) residue. A discrepancy would indicate a failed incorporation or loss of the protecting group.
Tandem Mass Spectrometry (MS/MS) further fragments the peptide to provide sequence information.[7] By analyzing the mass differences between fragment ions (b- and y-ions), the exact position of the D-Tyr(tBu) residue can be confirmed. This is the gold standard for sequence verification.[8]
Experimental Protocol: LC-MS/MS Analysis
-
LC Separation : The crude or purified peptide is first separated using an HPLC system (as described above), often a nano-flow system for higher sensitivity.
-
Ionization : As peptides elute from the column, they are ionized, typically using Electrospray Ionization (ESI).
-
MS1 Scan : The mass spectrometer scans for the mass-to-charge (m/z) ratio of the intact peptide ions. The resulting mass is compared to the theoretical mass.
-
Fragmentation (MS2) : Ions corresponding to the target peptide are isolated and fragmented (e.g., via collision-induced dissociation - CID).
-
MS2 Scan : The m/z ratios of the resulting fragment ions are measured.
-
Data Analysis : The MS/MS spectrum is analyzed. The mass difference between consecutive y- or b-ions should correspond to the mass of a single amino acid residue. A mass difference corresponding to the D-Tyr(tBu) residue (219.29 Da) confirms its incorporation at that specific position in the sequence.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ehu.eus [ehu.eus]
- 4. bachem.com [bachem.com]
- 5. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
A Comparative Purity Analysis of H-D-Tyr(tBu)-OH from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of amino acid derivatives is a critical factor that directly influences the outcome of peptide synthesis, affecting the yield, purity, and biological activity of the final product. This guide presents a comparative purity analysis of H-D-Tyr(tBu)-OH, a crucial building block in solid-phase peptide synthesis (SPPS), from three hypothetical suppliers. The comparison is supported by standardized analytical data and detailed experimental protocols to assist in the selection of high-quality reagents.
Data Presentation: Purity and Impurity Profile
The purity of this compound from three representative fictional suppliers was assessed using High-Performance Liquid Chromatography (HPLC). The following table summarizes the quantitative data, including the main peak purity and the levels of common potential impurities. While all suppliers provide this compound with a purity of over 97%, there are notable differences in the levels of minor impurities. Higher purity starting materials can significantly enhance the quality of the final peptide product and simplify downstream purification processes.
| Supplier | Lot Number | Main Peak Purity (%) by HPLC | Dipeptide Impurity (%) | Free D-Tyrosine (%) | Other Impurities (%) |
| Supplier A | A-202501 | 99.88 | 0.04 | 0.02 | 0.06 |
| Supplier B | B-202501 | 99.35 | 0.25 | 0.10 | 0.30 |
| Supplier C | C-202501 | 98.70 | 0.50 | 0.20 | 0.60 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary between suppliers and batches.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the this compound raw material and to quantify any impurities.
-
Instrumentation: An Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in a 1:1 mixture of Acetonitrile and Water. The sample should be filtered through a 0.22 µm syringe filter before injection.[1]
2. Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR spectroscopy is employed to confirm the chemical structure of this compound.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: 16 scans with a relaxation delay of 1 second.
-
Sample Preparation: 10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
-
Data Analysis: The resulting spectrum should be consistent with the known structure of this compound.
3. Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound.
-
Instrumentation: Waters Xevo G2-XS QTof or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-500.
-
Sample Preparation: The sample is infused at a concentration of 0.1 mg/mL in Acetonitrile at a flow rate of 10 µL/min.
-
Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the theoretical molecular weight of this compound (C₁₃H₁₉NO₃, MW: 237.29).[2][3][4]
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Purity Analysis
The following diagram illustrates the general workflow for the analytical testing of this compound raw material, from receiving the sample to the final purity assessment.
Impact of Raw Material Purity on Peptide Synthesis
The quality of the starting this compound has a direct impact on the efficiency of the peptide synthesis and the quality of the final peptide product. This relationship is depicted in the diagram below.
References
A Comparative Guide to H-D-Tyr(tBu)-OH and Other D-Tyrosine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of appropriate amino acid derivatives is a critical determinant of yield, purity, and overall success. For the incorporation of D-tyrosine, a non-proteinogenic amino acid of significant interest in drug design for its ability to confer proteolytic stability, the choice of protecting groups on both the α-amino and side-chain hydroxyl functions warrants careful consideration. This guide provides an objective comparison of H-D-Tyr(tBu)-OH with other commonly used D-tyrosine derivatives: Fmoc-D-Tyr(tBu)-OH, Boc-D-Tyr(tBu)-OH, and H-D-Tyr-OMe. We present a synthesis of available data and chemical principles to guide researchers in selecting the optimal building block for their specific applications.
Executive Summary
The primary advantage of This compound lies in its potential for more streamlined and cost-effective peptide synthesis protocols, particularly in specific contexts. By having a free α-amino group, it eliminates the need for a deprotection step prior to coupling, saving time and reagents. The tert-butyl (tBu) ether protecting group on the phenolic hydroxyl side-chain offers robust protection against common side reactions. However, its use requires careful optimization of coupling conditions to prevent side reactions associated with the unprotected N-terminus.
In contrast, Fmoc-D-Tyr(tBu)-OH and Boc-D-Tyr(tBu)-OH represent the standard, well-established approach for solid-phase peptide synthesis (SPPS). The Nα-Fmoc and Nα-Boc protecting groups provide excellent control over the coupling process, minimizing unintended reactions and simplifying purification. The choice between Fmoc and Boc strategies depends on the overall synthetic scheme and the sensitivity of the peptide to acidic or basic conditions.
H-D-Tyr-OMe , with a methyl ester protecting the C-terminus and a free N-terminus, is less commonly used in standard SPPS but can be valuable in solution-phase synthesis or for specific fragment condensation strategies.
This guide will delve into a comparative analysis of these derivatives based on key performance indicators: solubility, coupling efficiency, and prevention of side reactions, supported by experimental protocols and a discussion of their application in relevant biological pathways.
Performance Comparison: A Data-Driven Analysis
While direct, head-to-head quantitative comparisons of these specific D-tyrosine derivatives under identical conditions are not extensively available in the literature, we can compile and extrapolate from existing data and chemical principles to provide a useful comparison.
Data Presentation
Table 1: Solubility of D-Tyrosine Derivatives
| Derivative | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| This compound | Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | - | Good solubility in common SPPS solvents is expected due to the hydrophobic tBu group. |
| Fmoc-D-Tyr(tBu)-OH | DMF | "Clearly soluble" at 1 mmole in 2 ml[2] | ~0.5 M | Widely used in SPPS, indicating good solubility in DMF.[2][3] |
| DMSO | 50 mg/mL[4] | ~108.81 mM | Ultrasonic assistance may be needed. | |
| Boc-D-Tyr(tBu)-OH | DMF | "Clearly soluble" at 1 mmole in 2 ml[1] | ~0.5 M | Good solubility is reported.[1] |
| DMSO | 100 mg/mL[1] | ~0.296 M | Ultrasonic assistance may be needed. | |
| Dichloromethane (DCM) | Soluble[5] | - | A common solvent for Boc-protected amino acids. | |
| H-D-Tyr-OMe | DMSO | 100 mg/mL[6] | ~512.24 mM | High solubility reported. |
Table 2: Comparative Overview of Performance Parameters
| Parameter | This compound | Fmoc-D-Tyr(tBu)-OH | Boc-D-Tyr(tBu)-OH | H-D-Tyr-OMe |
| Coupling Efficiency | Potentially high, but requires optimized conditions to avoid N-terminal side reactions. | High and well-documented with standard coupling reagents.[7][8] | High and well-documented with standard coupling reagents. | Generally lower in standard SPPS due to the free N-terminus and potential for dipeptide formation. |
| Prevention of Side Reactions | O-acylation: Excellent due to tBu group. Racemization: Higher risk due to unprotected N-terminus. Dimerization/Oligomerization: Higher risk. | O-acylation: Excellent. Racemization: Low with appropriate coupling reagents.[7] | O-acylation: Excellent. Racemization: Low with appropriate coupling reagents. | O-acylation: No side-chain protection. Racemization: Higher risk. |
| Process Simplicity | Simpler (no deprotection step), but requires more careful coupling optimization. | Standard, well-established multi-step process. | Standard, well-established multi-step process. | Varies with application; can be complex in SPPS. |
| Cost-Effectiveness | Potentially higher due to fewer steps and reagents. | Standard cost for a protected amino acid. | Standard cost for a protected amino acid. | Generally lower cost raw material. |
Experimental Protocols
To provide a framework for a comparative analysis, the following are detailed methodologies for key experiments.
Experimental Workflow for Comparative Coupling Efficiency Study
Caption: Comparative workflow for evaluating the coupling efficiency of D-tyrosine derivatives.
Protocol 1: Comparative Coupling of D-Tyrosine Derivatives
This protocol outlines a method to compare the coupling efficiency of the four D-tyrosine derivatives onto a resin-bound amino acid.
-
Resin Preparation: Swell four equal portions of Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Nα-Deprotection (for Fmoc and Boc derivatives):
-
For the resin to be coupled with Fmoc-D-Tyr(tBu)-OH, treat with 20% piperidine in DMF.
-
For the resin to be coupled with Boc-D-Tyr(tBu)-OH, treat with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization.
-
The resins for this compound and H-D-Tyr-OMe do not require this step.
-
-
Amino Acid Activation and Coupling:
-
For each derivative, pre-activate 3 equivalents of the amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the respective deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Cleavage and Deprotection: Treat a small aliquot of each resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to cleave the dipeptide.
-
Analysis: Analyze the crude cleaved product by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the percentage of the desired dipeptide versus unreacted starting material. This will provide a quantitative measure of coupling efficiency.
Protocol 2: Synthesis of a Model Peptide (e.g., a Dermorphin Analog)
This protocol describes the manual solid-phase synthesis of a model peptide incorporating a D-tyrosine derivative.
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc-Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Coupling of the D-Tyrosine Derivative:
-
For Fmoc-D-Tyr(tBu)-OH: Follow the standard coupling procedure as described in Protocol 1, step 3.
-
For this compound: Couple directly as described in Protocol 1, step 3. Care must be taken to ensure complete activation before addition to the resin to minimize side reactions.
-
-
Capping (Optional but Recommended for this compound): To block any unreacted N-termini, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Continue the synthesis by repeating the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Purify the crude peptide by RP-HPLC.
Advantages of the Tert-Butyl (tBu) Protecting Group
The tert-butyl ether protecting group on the tyrosine side chain, present in this compound, Fmoc-D-Tyr(tBu)-OH, and Boc-D-Tyr(tBu)-OH, offers significant advantages:
-
Prevention of O-acylation: The bulky tBu group effectively shields the nucleophilic hydroxyl group, preventing its acylation during the coupling of subsequent amino acids. This is a common side reaction with unprotected tyrosine that leads to branched peptide impurities.
-
Stability: The tBu ether is stable to the basic conditions used for Fmoc group removal and the milder acidic conditions sometimes used in Boc deprotection cycles, ensuring its integrity throughout the synthesis.
-
Clean Cleavage: It is readily removed under strong acidic conditions, typically with TFA, during the final cleavage step.
Signaling Pathway of D-Tyrosine Containing Peptides: The Dermorphin Example
D-amino acids are found in nature, often in neuropeptides with potent biological activities. A prime example is Dermorphin , a heptapeptide with the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂. It is a highly potent and selective agonist for the μ-opioid receptor (MOR) , a G-protein coupled receptor (GPCR). The presence of D-Alanine at the second position is crucial for its high affinity and activity.
The signaling cascade initiated by the binding of Dermorphin to the MOR is a classic example of Gi/o-coupled GPCR signaling.
Caption: Simplified signaling pathway of Dermorphin via the μ-opioid receptor.
Mechanism of Action:
-
Binding: Dermorphin binds to the extracellular domain of the μ-opioid receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi/o).
-
Subunit Dissociation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.
-
Downstream Effects:
-
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
The Gβγ subunit directly interacts with ion channels. It inhibits voltage-gated Ca²⁺ channels, which reduces neurotransmitter release, and activates G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels, leading to hyperpolarization of the neuron.
-
-
Cellular Response: The combined effect of reduced neurotransmitter release and neuronal hyperpolarization leads to a decrease in neuronal excitability, producing the potent analgesic effects of dermorphin.
Conclusion
The choice of a D-tyrosine derivative for peptide synthesis is a strategic decision that should be based on the specific requirements of the project.
-
This compound offers a potentially more efficient synthetic route by eliminating an Nα-deprotection step. This can be particularly advantageous in large-scale synthesis where process simplification and cost reduction are critical. However, its use necessitates careful optimization of coupling conditions to mitigate the risk of side reactions at the unprotected N-terminus, such as racemization and oligomerization.
-
Fmoc-D-Tyr(tBu)-OH and Boc-D-Tyr(tBu)-OH remain the robust and reliable choices for most standard solid-phase peptide synthesis applications. They provide excellent control over the synthetic process, leading to higher purity of the crude product and simplifying purification. The choice between the Fmoc and Boc strategies will depend on the overall synthetic plan and the chemical nature of the target peptide.
-
H-D-Tyr-OMe is a more specialized derivative, best suited for solution-phase synthesis or specific fragment condensation strategies where C-terminal protection is required.
Ultimately, the robust protection of the tyrosine side chain by the tert-butyl group is a key advantage shared by this compound and its N-protected counterparts, ensuring the prevention of O-acylation and contributing to the synthesis of high-quality D-tyrosine-containing peptides for research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
D-Tyrosine Incorporation: A Comparative Guide to Enhancing Peptide Therapeutics
The strategic incorporation of D-amino acids in peptide drug design offers a powerful approach to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This guide provides a comprehensive comparison of peptides containing L-tyrosine versus those with D-tyrosine, focusing on the impact on peptide structure, function, and stability. Experimental data and detailed protocols are presented to offer researchers, scientists, and drug development professionals a thorough understanding of the benefits and considerations of D-tyrosine substitution.
Impact on Proteolytic Stability: A Quantitative Comparison
A primary advantage of substituting L-tyrosine with D-tyrosine is the significant enhancement of resistance to enzymatic degradation. Endogenous proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid disrupts this recognition, leading to a longer in vivo half-life.
Table 1: Comparative Proteolytic Stability of L-Tyr vs. D-Tyr Containing Peptides
| Peptide Variant | Protease Assay Condition | Half-life (t½) in Human Serum | Reference Principle |
| Peptide A (with L-Tyrosine) | 80% Human Serum at 37°C | 15 minutes | [1][2] |
| Peptide A (with D-Tyrosine) | 80% Human Serum at 37°C | > 24 hours | [1][2] |
| Peptide B (with L-Tyrosine) | Trypsin (1 mg/mL) at 37°C | 30 minutes | [3] |
| Peptide B (with D-Tyrosine) | Trypsin (1 mg/mL) at 37°C | > 48 hours | [3] |
Note: The data presented are illustrative, based on established principles of increased proteolytic resistance with D-amino acid substitution. Actual values are peptide sequence-dependent.
Alterations in Receptor Binding and Biological Function
The incorporation of D-tyrosine can modulate the biological activity of a peptide by altering its interaction with its target receptor. This change in binding affinity can lead to either a decrease, and in some cases, an enhancement of the desired biological effect. A notable example of a functional switch is the anti-melanogenic property endowed by D-tyrosine.
Case Study: D-Tyrosine as a Tyrosinase Inhibitor
Unlike L-tyrosine, which is a substrate for tyrosinase and promotes melanin synthesis, D-tyrosine acts as a competitive inhibitor of this enzyme.[4][5][6] This inhibitory action effectively reduces melanin production, making D-tyrosine-containing peptides attractive candidates for cosmeceuticals aimed at skin lightening.[5]
Table 2: Comparative Receptor Binding Affinity and Biological Activity
| Peptide Variant | Target Receptor/Enzyme | Binding Affinity (KD) | Biological Outcome | Reference Principle |
| Peptide C (with L-Tyrosine) | GPCR X | 50 nM | Agonist activity | [7][8][9] |
| Peptide C (with D-Tyrosine) | GPCR X | 500 nM | Reduced agonist activity | [7][8][9] |
| L-Tyrosine | Tyrosinase | - (Substrate) | Promotes Melanin Synthesis | [4][10] |
| D-Tyrosine | Tyrosinase | - (Competitive Inhibitor) | Inhibits Melanin Synthesis | [4][10] |
Note: The data presented are illustrative. The impact on binding affinity is highly dependent on the specific peptide sequence and its interaction with the target.
Influence on Peptide Secondary Structure
The chirality of amino acids plays a crucial role in defining the secondary structure of peptides. The introduction of a D-amino acid can disrupt or alter these structures. For instance, while L-amino acids are conducive to the formation of right-handed α-helices, D-amino acids can destabilize them and promote the formation of turn-like structures.
Circular Dichroism (CD) spectroscopy is a key technique to assess these conformational changes. The CD spectrum of a peptide containing a D-amino acid will often show a mirror-image or significantly altered profile compared to its L-amino acid counterpart, reflecting a change in its secondary structure.[11][12][13]
Experimental Protocols
Protease Stability Assay
Objective: To determine the half-life of a peptide in the presence of proteases (e.g., in human serum).
Methodology:
-
Peptide Incubation: Incubate the L-tyrosine and D-tyrosine containing peptides in 80% human serum at 37°C.
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid - TFA).
-
Analysis: Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.[14][15][16][17]
-
Data Analysis: Plot the percentage of intact peptide remaining against time to calculate the half-life (t½).
Receptor Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity (KD) of a peptide to its target receptor.
Methodology:
-
Chip Preparation: Immobilize the target receptor onto a sensor chip.
-
Peptide Injection: Inject different concentrations of the L-tyrosine and D-tyrosine containing peptides over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface in real-time to monitor the binding and dissociation of the peptide.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD = kd/ka).
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure of peptides.
Methodology:
-
Sample Preparation: Prepare solutions of the L-tyrosine and D-tyrosine containing peptides in a suitable buffer (e.g., phosphate buffer).[18][19]
-
Data Collection: Record the CD spectra in the far-UV region (typically 190-250 nm) using a CD spectrometer.[20]
-
Data Analysis: Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Compare the spectra of the L- and D-tyrosine peptides to identify conformational changes.[21]
Visualizations
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. almacgroup.com [almacgroup.com]
- 18. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 21. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Peptides Containing H-D-Tyr(tBu)-OH: Edman Degradation vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of synthetic peptide sequences is a critical step in ensuring the integrity and functionality of these molecules. This is particularly true for peptides incorporating modified or unnatural amino acids, such as H-D-Tyr(tBu)-OH, which are often employed to enhance stability, bioactivity, or pharmacokinetic properties. This guide provides an objective comparison of Edman degradation with two primary alternative methods—Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the sequence validation of such peptides, supported by experimental protocols and data.
Introduction to Peptide Sequence Validation
The primary structure of a peptide, its amino acid sequence, dictates its higher-order structure and ultimately its biological function. Any deviation from the intended sequence, including the incorrect incorporation or modification of an amino acid, can have profound consequences on its therapeutic efficacy and safety. Therefore, robust analytical techniques are essential to confirm the identity and purity of synthetic peptides. This guide focuses on the validation of a peptide containing the unnatural amino acid this compound, a D-isoform of tyrosine with its phenolic hydroxyl group protected by a tert-butyl (tBu) group.
Edman Degradation: The Classic Approach to N-Terminal Sequencing
Edman degradation is a well-established chemical method for the sequential removal and identification of amino acids from the N-terminus of a peptide.[1] The process involves a cyclical series of reactions that label the N-terminal amino acid, cleave it from the peptide chain, and convert it into a stable phenylthiohydantoin (PTH) derivative for identification by High-Performance Liquid Chromatography (HPLC).[1]
Performance in Validating this compound Peptides
For a peptide with this compound at the N-terminus, Edman degradation presents a unique scenario. The acidic conditions (trifluoroacetic acid, TFA) used for the cleavage step of the Edman cycle are typically sufficient to remove the acid-labile tert-butyl (tBu) protecting group from the tyrosine side chain. Consequently, the identified PTH derivative would be PTH-D-Tyr, not PTH-D-Tyr(tBu). While this confirms the presence of D-Tyrosine at the N-terminus, it does not directly verify the initial presence of the tBu protecting group.
Table 1: Performance Characteristics of Edman Degradation for this compound Peptide Validation
| Parameter | Performance | Notes |
| Sequence Confirmation | N-terminal sequence only | Provides sequential data for the first 20-30 residues with high confidence.[1] |
| Identification of D-Tyr | Yes | The resulting PTH-D-Tyr can be identified by HPLC, though its retention time will differ from the standard L-amino acids. A specific standard for PTH-D-Tyr is required for unambiguous identification. |
| Confirmation of tBu Group | Indirect | The tBu group is cleaved during the analysis. Its initial presence can be inferred if the synthesis protocol dictates its use and other analytical methods (like MS) confirm the expected mass of the intact peptide. |
| Sample Requirement | High purity, picomole quantities | Requires a purified peptide sample with a free N-terminus.[2][3] |
| Throughput | Low | Sequential nature of the process makes it time-consuming for multiple samples. |
Alternative Validation Methods
While Edman degradation provides reliable N-terminal sequence information, its limitations, particularly for modified peptides and high-throughput needs, have led to the widespread adoption of alternative techniques.
Mass Spectrometry (MS)
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for peptide sequencing.[4][5][6] It measures the mass-to-charge ratio of intact peptides and their fragments, allowing for the deduction of the amino acid sequence.
Mass spectrometry can provide the molecular weight of the intact peptide, which would confirm the presence of the tBu group on the D-Tyr residue. During MS/MS fragmentation, the peptide backbone is broken at predictable locations, generating a series of fragment ions (b- and y-ions). The mass difference between consecutive ions of a series corresponds to the mass of a specific amino acid residue. The presence of a D-amino acid does not significantly alter the fragmentation pattern compared to its L-counterpart, but the mass of the Tyr(tBu) residue (237.15 Da) would be clearly distinguishable from that of unprotected Tyrosine (163.06 Da).
Table 2: Performance Characteristics of Mass Spectrometry for this compound Peptide Validation
| Parameter | Performance | Notes |
| Sequence Confirmation | Full or partial sequence | Can provide sequence information for the entire peptide, including internal and C-terminal regions. |
| Identification of D-Tyr | Indirect | MS/MS does not typically distinguish between D- and L-isomers as they have the same mass. |
| Confirmation of tBu Group | Direct | The mass of the intact peptide and the specific fragment ions containing Tyr(tBu) directly confirm the presence of the protecting group. |
| Sample Requirement | High purity, femtomole to picomole quantities | Can tolerate more complex mixtures than Edman degradation, but purification is recommended for unambiguous results. |
| Throughput | High | Amenable to automation and high-throughput analysis.[4][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a peptide, allowing for the determination of its three-dimensional structure and confirmation of its primary sequence.
Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, can be used to identify the spin systems of individual amino acids and establish their sequential connectivity. The chemical shifts of the protons in the D-Tyr residue will be distinct from those of the standard L-amino acids. The presence of the tBu group will also be evident from the characteristic singlet signal of its nine equivalent protons in the 1H NMR spectrum.
Table 3: Performance Characteristics of NMR Spectroscopy for this compound Peptide Validation
| Parameter | Performance | Notes |
| Sequence Confirmation | Full sequence and 3D structure | Provides unambiguous sequence information and conformational details. |
| Identification of D-Tyr | Direct | The distinct chemical shifts and coupling constants of the D-amino acid can allow for its direct identification. |
| Confirmation of tBu Group | Direct | The tBu protons give a strong, characteristic signal in the 1H NMR spectrum. |
| Sample Requirement | High purity, milligram quantities | Requires a highly purified and concentrated sample. |
| Throughput | Low | Data acquisition and analysis are time-consuming. |
Experimental Protocols
Edman Degradation Workflow
The following protocol outlines the general steps for N-terminal sequencing of a peptide containing this compound.
Caption: Workflow of Edman degradation for a peptide with N-terminal this compound.
Detailed Steps:
-
Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA). This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative and simultaneously removes the tBu protecting group from the D-Tyr side chain.
-
Conversion: The ATZ-D-Tyr is extracted and converted to the more stable phenylthiohydantoin (PTH)-D-Tyr derivative by treatment with aqueous acid.
-
Identification: The PTH-D-Tyr is identified by reverse-phase HPLC by comparing its retention time to a known standard. The cycle is then repeated on the shortened peptide.
Mass Spectrometry Experimental Workflow
Caption: Workflow for peptide sequence validation by tandem mass spectrometry.
Detailed Steps:
-
Sample Preparation and Ionization: The peptide sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
MS1 Analysis: The mass-to-charge ratio of the intact peptide is measured, providing the molecular weight and confirming the presence of the tBu group.
-
Fragmentation: The peptide ions of interest are selected and fragmented, usually by collision-induced dissociation (CID).
-
MS2 Analysis: The mass-to-charge ratios of the fragment ions are measured.
-
Data Analysis: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions.
NMR Spectroscopy Experimental Workflow
Caption: Workflow for peptide sequence and structure validation by NMR spectroscopy.
Detailed Steps:
-
Sample Preparation: A high-purity peptide sample is dissolved in a deuterated solvent.
-
1D NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and identify characteristic signals, such as the singlet from the tBu group.
-
2D NMR: A series of two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to establish through-bond and through-space correlations between protons.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid residues.
-
Sequential Assignment and Structure Determination: The sequential connectivity of the amino acids is determined using NOESY data, confirming the primary sequence and providing information about the peptide's three-dimensional structure.
Conclusion and Recommendations
The choice of analytical method for validating a peptide containing this compound depends on the specific information required, sample availability, and desired throughput.
-
Edman degradation is the gold standard for unambiguous N-terminal sequence determination. While it indirectly confirms the presence of D-Tyr, it does not directly verify the tBu protecting group. It is best suited for applications requiring high-confidence N-terminal sequence data for a purified peptide.
-
Mass spectrometry offers a high-throughput solution for confirming the molecular weight and obtaining full or partial sequence coverage. It directly confirms the presence of the tBu group and is highly sensitive. However, it does not typically differentiate between D- and L-amino acid isomers.
-
NMR spectroscopy provides the most comprehensive information, including unambiguous sequence confirmation, direct identification of the D-amino acid and the tBu group, and determination of the three-dimensional structure. Its main drawbacks are the requirement for larger amounts of highly purified sample and its low throughput.
For a comprehensive validation of a peptide containing this compound, a multi-faceted approach is recommended. Mass spectrometry should be used for initial confirmation of the molecular weight and to obtain sequence information. For unambiguous confirmation of the N-terminal sequence and the stereochemistry of the tyrosine residue, Edman degradation with a PTH-D-Tyr standard is invaluable. If structural information is critical, NMR spectroscopy is the method of choice. This integrated analytical strategy ensures the highest level of confidence in the identity and purity of complex synthetic peptides.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 3. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 4. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 6. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to In-Situ vs. Pre-Activation Methods for H-D-Tyr(tBu)-OH Coupling in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the efficient incorporation of amino acids is paramount to successful solid-phase peptide synthesis (SPPS). The choice of activation method for the incoming amino acid, such as H-D-Tyr(tBu)-OH, can significantly impact coupling efficiency, yield, purity, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of two common activation strategies: in-situ activation and pre-activation, supported by experimental data and detailed protocols.
Performance Comparison: In-Situ vs. Pre-Activation
The selection between in-situ and pre-activation methods often depends on the specific coupling reagents used and the sequence being synthesized. While pre-activation is a widely adopted and robust method, in-situ activation is gaining traction as a more efficient and "greener" alternative in certain contexts.
| Performance Metric | In-Situ Activation | Pre-Activation | Key Considerations |
| Coupling Efficiency | Generally high, comparable to pre-activation with optimized protocols.[1][2] | Consistently high, a well-established method for ensuring complete activation.[3][4] | For difficult couplings or sterically hindered amino acids, pre-activation may offer more consistent results.[5][6][7] |
| Yield | Can lead to higher overall yields due to reduced handling and potential for side reactions during a separate pre-activation step.[8] | Generally high and predictable, though losses can occur during transfer of the activated mixture. | The milder conditions of some in-situ methods can lead to less peptide chain loss during synthesis.[8] |
| Purity | Can result in higher purity by minimizing the formation of deletion peptides and other side products.[2] | High purity is achievable, but prolonged pre-activation can lead to side reactions and impurities.[9][10] | The choice of coupling reagents and additives is crucial for minimizing side reactions in both methods.[11][12] |
| Racemization | Can minimize racemization by reducing the time the activated amino acid is exposed to basic conditions before coupling.[9][10] | Prone to racemization, especially with prolonged pre-activation times and the use of certain bases like DIPEA.[9][10][11] | The use of additives like HOBt or Oxyma Pure is critical to suppress racemization in both methods.[3][9][11] Weaker bases like 2,4,6-collidine or N-methylmorpholine (NMM) are recommended over DIPEA to minimize racemization.[3][10][11] |
| Time Efficiency | Faster, as the activation occurs directly in the reaction vessel with the resin. | More time-consuming due to the separate pre-activation step.[8] | The overall time savings with in-situ methods can be significant in automated peptide synthesis. |
Experimental Protocols
The following are representative protocols for the coupling of this compound using both in-situ and pre-activation methods. These protocols assume a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Protocol 1: In-Situ Activation using DIC/OxymaPure
This method involves the direct addition of the coupling reagents to the resin-bound peptide with the free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[4]
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with a solution of 20% piperidine in DMF. This is typically done in two steps: a brief treatment of 3-5 minutes followed by a longer treatment of 10-20 minutes.[4]
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Coupling: a. In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF. b. Add this solution to the deprotected peptide-resin. c. Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.[1] d. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using a qualitative method like the Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[3]
-
Washing: After a complete reaction, drain the coupling solution and wash the resin extensively with DMF (3-5 times) and Dichloromethane (DCM) (3 times).[10]
Protocol 2: Pre-Activation using HBTU/DIPEA
This widely used method involves activating the amino acid in a separate vessel before adding it to the resin.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from the in-situ activation protocol.
-
Activation Mixture Preparation: a. In a separate reaction vessel, dissolve Fmoc-D-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.[3] c. Allow the solution to pre-activate for 2-5 minutes .[3][4] Prolonged pre-activation can increase the risk of racemization.[9][10]
-
Coupling: a. Add the pre-activated amino acid solution to the deprotected peptide-resin. b. Agitate the reaction mixture at room temperature for 1-2 hours.[4]
-
Monitoring and Washing: Follow steps 5 and 6 from the in-situ activation protocol.
Visualizing the Chemical Pathways and Workflow
To further clarify the differences between these two methods, the following diagrams illustrate the chemical pathways and a general experimental workflow for their comparison.
References
- 1. rsc.org [rsc.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
A Head-to-Head Comparison of Coupling Reagents for H-D-Tyr(tBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of success. This is particularly true when incorporating protected amino acids such as H-D-Tyr(tBu)-OH, where high coupling efficiency and the preservation of stereochemical integrity are paramount.[1] The tert-butyl (tBu) protecting group on the tyrosine side chain prevents O-acylation, a common side reaction.[1][2][3] This guide provides an objective, data-driven comparison of commonly used coupling reagents for this compound, offering insights into their performance to facilitate an informed choice for your synthetic strategy.
Comparative Analysis of Coupling Reagent Performance
The efficacy of a coupling reagent is primarily evaluated based on yield, purity of the final peptide, and the extent of racemization of the activated amino acid.[1] Uronium/aminium salt-based reagents like HATU, HBTU, and COMU are widely favored for their high reactivity and speed, often outperforming carbodiimide-based methods.[1][4]
Key Performance Indicators:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recognized for its superior performance, especially in "difficult" couplings involving sterically hindered amino acids.[1][5][6] It forms a highly reactive OAt-active ester, which leads to faster reaction times and a lower risk of racemization compared to HBTU.[6][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular and efficient coupling reagent, though it generally exhibits a slightly higher risk of racemization than HATU.[1][6][8] The OBt-ester it forms is less reactive than the OAt-ester from HATU.[6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers coupling efficiencies comparable to or even exceeding HATU.[1][9] A key advantage of COMU is its incorporation of the OxymaPure moiety, which enhances safety and has been shown to be highly effective in suppressing racemization, often to less than 0.2%.[9][10]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) represents a classic and cost-effective carbodiimide-based method.[7][11] While generally slower than onium salts, the addition of HOBt is crucial for minimizing racemization.[7][12] The use of OxymaPure as an additive with DIC has been shown to be even more effective at reducing racemization than HOBt.[10]
The following table summarizes a comparative overview of these reagents. The quantitative data is adapted from studies on racemization-prone amino acids, as the underlying chemical principles are directly applicable to this compound.[10]
| Coupling Reagent/System | Relative Efficiency | Typical Coupling Time | Racemization Level (D-isomer %) | Key Characteristics & Recommendations |
| HATU | Excellent | 30 - 120 minutes | ~0.8% | Highly reactive and fast, recommended for sterically hindered or difficult couplings.[1][5][6][11] |
| HBTU | Very Good | 60 - 120 minutes | ~1.2% | A reliable and widely used reagent for routine synthesis.[1][6][11] |
| COMU | Excellent | 30 - 120 minutes | <0.2% | Safer alternative to benzotriazole-based reagents with high efficiency and very low racemization.[1][9][10] |
| DIC/HOBt | Good | 60 - 240 minutes | ~1.5% | Cost-effective method, but generally slower. The byproduct, diisopropylurea (DIU), is soluble in DMF.[7][11][13] |
| DIC/OxymaPure | Very Good | 60 - 120 minutes | <0.5% | Offers superior racemization suppression compared to DIC/HOBt.[10] |
Experimental Protocols
The following are detailed methodologies for the coupling of this compound using the discussed reagents in a typical Fmoc-based solid-phase peptide synthesis workflow. These protocols assume a synthesis scale of 0.1 mmol.
General Steps Prior to Coupling
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable reaction vessel with N,N-Dimethylformamide (DMF) for 30-60 minutes.[1][3]
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF. This is typically a two-step process: an initial treatment for 5 minutes, followed by a second treatment with fresh solution for 15 minutes.[1][13]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.[1]
Protocol 1: Coupling with HATU
This protocol is highly recommended for difficult sequences or when minimal racemization is critical.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents). Using a weaker base like collidine can further minimize racemization.[1][13]
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).[1]
-
Confirmation (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.[1]
Protocol 2: Coupling with HBTU
A robust and widely used method for standard peptide couplings.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents, if not already part of the HBTU formulation) in DMF. Add DIPEA (6 equivalents).[1][13]
-
Pre-activation: Allow the solution to pre-activate for 2-5 minutes.[1]
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.[13]
-
Washing: Drain the reaction vessel and wash the resin with DMF (5-7 times).[1]
-
Confirmation (Optional): Perform a Kaiser test to confirm reaction completion.
Protocol 3: Coupling with COMU
An excellent choice for high efficiency and minimal racemization.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents) and COMU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents).
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).
-
Confirmation (Optional): Perform a Kaiser test.
Protocol 4: Coupling with DIC/OxymaPure
A highly effective carbodiimide-based method for suppressing racemization.
-
Solution Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.[10]
-
In-Situ Activation and Coupling: Add the amino acid/OxymaPure solution to the resin, followed immediately by the addition of DIC (3 equivalents). This in-situ activation approach minimizes the lifetime of the activated intermediate, reducing the risk of racemization.[14]
-
Coupling Reaction: Agitate the mixture at room temperature for 1-4 hours.[13]
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF.[13]
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for a single this compound coupling cycle in SPPS.
Caption: Decision diagram for selecting an appropriate coupling reagent based on synthesis requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of H-D-Tyr(tBu)-OH
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents such as H-D-Tyr(tBu)-OH (O-(tert-Butyl)-D-tyrosine) are fundamental to ensuring a safe and compliant laboratory environment. Adherence to established disposal protocols mitigates risks, safeguarding both personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
While specific safety data sheets for this compound were not fully detailed in search results, comprehensive information is available for closely related compounds such as Boc-D-Tyr(tBu)-OH and Fmoc-L-Tyr(tBu)-OH. The procedures outlined below are based on the consistent safety and disposal recommendations for these analogous chemical structures and should be regarded as a robust guideline. According to available information, these compounds are not classified as hazardous substances, but should be handled with care as they may cause irritation upon contact.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] |
| Body Protection | A laboratory coat or a chemical-resistant apron to prevent skin contact.[3][4] |
| Respiratory Protection | In situations where dust generation is likely, a NIOSH-approved respirator (e.g., N95) should be utilized.[2][4] For significant spills, a self-contained breathing apparatus may be necessary.[4] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as chemical waste, in strict accordance with federal, state, and local environmental regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in standard solid waste streams.
Step 1: Waste Collection
-
All solid waste containing this compound, including any residual powder, contaminated personal protective equipment (e.g., gloves), and cleaning materials, must be placed in a designated and clearly labeled waste container.[5]
-
The container must be suitable for solid chemical waste, constructed from a material like high-density polyethylene (HDPE), and feature a secure lid to prevent spills and the release of dust.[3]
Step 2: Spill Management
-
For small spills: Carefully use appropriate tools, such as a spatula or a brush, to transfer the spilled material into the designated waste disposal container.[4][5]
-
For large spills: Utilize a shovel to place the material into a suitable waste container.[4][5] During cleanup, it is crucial to avoid generating dust.[5]
Step 3: Container Labeling and Storage
-
The waste container must be clearly and accurately labeled. The label should include the full chemical name, "this compound Waste," and any other identifiers mandated by your institution's Environmental Health and Safety (EHS) department.
-
The sealed and labeled waste container should be stored in a designated hazardous waste accumulation area within the laboratory.[3] This area should be cool and dry.[6]
Step 4: Final Disposal
-
Arrange for the collection and final disposal of the chemical waste through your institution's EHS-approved waste management vendor.[5]
Experimental Protocols
Spill Neutralization and Cleanup Verification: While this compound is not a highly reactive or corrosive substance, a general cleanup protocol for solid chemical spills is as follows:
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Ensure all personnel involved in the cleanup are wearing the appropriate PPE as detailed in the table above.
-
Containment: If the spill is large, use an appropriate absorbent material to form a dike around the spill to prevent it from spreading.
-
Collection: Carefully sweep or scoop the solid material into the designated chemical waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a damp cloth or paper towels. The cleaning materials must also be disposed of in the chemical waste container.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Mandatory Visualization
The logical workflow for the proper disposal of this compound, from initial handling to final removal from the laboratory, is illustrated in the following diagram.
References
Essential Safety and Logistical Information for Handling H-D-Tyr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling H-D-Tyr(tBu)-OH, a protected amino acid derivative commonly used in peptide synthesis.[1] Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. While specific hazard data for this compound is limited, this guidance is based on the safety profiles of structurally similar compounds and general best practices for handling non-hazardous chemical reagents in a laboratory setting. A thorough risk assessment should always be conducted before handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to chemical reagents. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2][3] | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat must be worn at all times.[2][4] | Protects clothing and skin from spills. |
| Respiratory Protection | A NIOSH-approved dust respirator should be used if handling the powder outside of a certified chemical fume hood or if dust generation is likely.[2][5] | Minimizes inhalation of airborne particles. |
Operational Plan: Handling and Weighing
Proper handling procedures are essential to minimize exposure and prevent contamination.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Experimental Protocol for Handling:
-
Preparation :
-
Ensure a clean and organized workspace, preferably within a certified chemical fume hood or a well-ventilated area.[2]
-
Assemble all necessary equipment, including spatulas, weigh boats, and the receiving vessel.
-
Don the appropriate personal protective equipment (PPE) as outlined in the table above.[6]
-
-
Weighing :
-
Use an analytical balance with a draft shield to minimize air currents.
-
Carefully transfer the desired amount of this compound powder onto a tared weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, ensure respiratory protection is in use.[2]
-
-
Transfer :
-
Gently transfer the weighed powder to the reaction vessel or container.
-
If dissolving the compound, add the solvent slowly to avoid splashing.
-
-
Cleanup :
-
Clean all equipment that came into contact with the chemical.
-
Wipe down the work surface with a damp cloth or paper towel to collect any residual powder.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and maintain a safe laboratory.[7]
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection :
-
Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered chemical waste.[2] Collect these materials in a designated, clearly labeled hazardous waste container with a secure lid.[7]
-
Unused Compound : Any unused or waste this compound powder should be collected in the same designated solid chemical waste container.[7] Do not return unused chemicals to the original container.
-
-
Container Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8] Follow your institution's specific labeling requirements.
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[8] This area should be away from general work areas.
-
-
Final Disposal :
References
- 1. H-Tyr(tBu)-OH | Protected Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
